Benzil-D10
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBFLDFSFBTLW-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzil-D10 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Benzil-D10 (Perdeuterobenzil), a deuterated analogue of Benzil. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in research, particularly in pharmacokinetic studies and as a photoinitiator in polymer chemistry.
Core Compound Data
This compound is a stable, isotopically labeled form of Benzil, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to its non-labeled counterpart but distinguishable by its mass.
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| CAS Number | 77092-81-0 | [1][2][3][4] |
| Molecular Formula | C₁₄D₁₀O₂ | |
| IUPAC Name | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | [1] |
| Molecular Weight | 220.29 g/mol | |
| Monoisotopic Mass | 220.130847017 Da | |
| Synonyms | bis[(2,3,4,5,6-²H₅)phenyl]ethane-1,2-dione, Perdeuterobenzil |
Experimental Protocols
The synthesis of this compound follows the established methods for the synthesis of Benzil, with the crucial difference being the use of a deuterated precursor, typically Benzoin-D10. Below are detailed methodologies for the key synthetic step: the oxidation of the α-hydroxyketone to the α-diketone.
Protocol 1: Synthesis of this compound via Nitric Acid Oxidation of Benzoin-D10
This protocol describes the oxidation of Benzoin-D10 to this compound using concentrated nitric acid. This method is effective but requires careful handling of corrosive and toxic materials.
Materials:
-
Benzoin-D10
-
Concentrated nitric acid (HNO₃)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or steam bath
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
In a fume hood, place 4.0 g of Benzoin-D10 into a 100 mL round-bottom flask.
-
Carefully add 14 mL of concentrated nitric acid to the flask.
-
Fit a reflux condenser to the flask and heat the mixture gently on a steam bath or with a heating mantle. Continue heating for approximately 1.5 to 2 hours, or until the evolution of brown nitrogen oxide fumes ceases.
-
Pour the hot reaction mixture into 75-100 mL of cold deionized water in a beaker. Stir the mixture to induce crystallization of the crude this compound, which will appear as a yellow solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual nitric acid.
-
Recrystallize the crude this compound from ethanol. Dissolve the solid in a minimal amount of hot ethanol. If the product does not readily crystallize upon cooling, add water dropwise until the solution becomes cloudy (the cloud point), then allow it to cool slowly.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
The final product should be a yellow crystalline solid. The melting point of non-deuterated Benzil is 94-96°C.
Protocol 2: Use of this compound as an Internal Standard in Mass Spectrometry
This compound is an excellent internal standard for the quantification of Benzil or structurally related compounds in complex matrices such as biological fluids or environmental samples.
Materials:
-
This compound stock solution of known concentration
-
Sample for analysis
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS or GC-MS system
Procedure:
-
Sample Preparation: To a known volume or mass of the sample (e.g., 1 mL of plasma), add a precise volume of the this compound internal standard stock solution. The amount added should result in a detector response comparable to that of the analyte in the sample.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix. For example, add an appropriate organic solvent, vortex the mixture, and centrifuge to separate the layers.
-
Concentration: Transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the chromatography system (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS or GC-MS system. Monitor the specific mass transitions for both the analyte (Benzil) and the internal standard (this compound).
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes involving Benzil and its deuterated analogue.
Logical Workflow for Synthesis of this compound
This diagram outlines the synthetic pathway from a deuterated starting material to the final purified product.
Caption: Synthetic workflow for the preparation of pure this compound from its deuterated precursor.
Mechanism of Benzil as a Type I Photoinitiator
Benzil can function as a photoinitiator, where upon absorption of UV light, it undergoes cleavage to form free radicals that can initiate polymerization.
Caption: Simplified mechanism of Benzil acting as a photoinitiator to start polymerization.
References
Synthesis and Characterization of Benzil-D10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzil-D10 (1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione), a deuterated analog of Benzil. The synthesis involves a two-step process commencing with the benzoin condensation of Benzaldehyde-D5 to yield Benzoin-D10, followed by the oxidation of the deuterated benzoin to afford the target compound, this compound. This document details the experimental protocols for these transformations and outlines the analytical methods for the characterization of the final product, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound is the deuterium-labeled form of Benzil, a widely used organic compound in various research and industrial applications. Deuterated compounds, such as this compound, are valuable tools in mechanistic studies, as internal standards in analytical chemistry, and in the development of pharmaceuticals to study metabolic pathways.[1] The substitution of hydrogen with deuterium atoms can influence the pharmacokinetic and metabolic profiles of drug candidates. This guide presents a detailed methodology for the preparation and comprehensive characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, Benzoin-D10, from Benzaldehyde-D5. The subsequent oxidation of Benzoin-D10 yields the final product, this compound.
Step 1: Synthesis of Benzoin-D10
The first step involves the benzoin condensation of two molecules of Benzaldehyde-D5, catalyzed by a cyanide ion or thiamine.
Reaction Scheme:
2 x C₆D₅CHO → C₆D₅CH(OH)C(=O)C₆D₅
Step 2: Oxidation of Benzoin-D10 to this compound
The synthesized Benzoin-D10 is then oxidized to this compound. A common and effective method for this transformation is the use of nitric acid.[2][3][4][5]
Reaction Scheme:
C₆D₅CH(OH)C(=O)C₆D₅ + [O] → C₆D₅C(=O)C(=O)C₆D₅
Experimental Protocols
Synthesis of Benzoin-D10
A detailed experimental protocol for the synthesis of the non-deuterated benzoin can be found in the literature. The synthesis of Benzoin-D10 follows a similar procedure, starting from Benzaldehyde-D5.
Synthesis of this compound from Benzoin-D10
The following protocol is adapted from established procedures for the synthesis of non-deuterated Benzil.
Materials:
-
Benzoin-D10
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine Benzoin-D10 and concentrated nitric acid.
-
Heat the mixture in a water bath under a fume hood until the evolution of nitrogen oxide gases ceases.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the crude this compound.
-
Collect the yellow solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various analytical techniques.
Physical Properties
| Property | Value | Reference |
| IUPAC Name | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |
| Molecular Formula | C₁₄D₁₀O₂ | |
| Molecular Weight | 220.29 g/mol | |
| CAS Number | 77092-81-0 | |
| Appearance | Yellow crystalline solid |
Spectroscopic Data
Due to the absence of protons on the phenyl rings, the ¹H NMR spectrum of this compound is expected to show no signals. The ¹³C NMR and mass spectrometry data are crucial for its characterization. The vibrational spectra of this compound have been studied and compared with the non-deuterated form.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum of this compound is expected to be similar to that of non-deuterated Benzil, with characteristic peaks for the carbonyl carbons and the aromatic carbons.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~194.5 |
| Aromatic (C-D) | ~129.0, ~129.8, ~133.0 |
| Aromatic (Quaternary) | ~154.8 |
Note: These are expected values based on data for non-deuterated Benzil and may vary slightly.
Mass Spectrometry:
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 220.13 |
| [C₆D₅CO]⁺ | 110.07 |
Note: The exact mass is 220.13100.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Logic
Caption: Logical flow of this compound characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthesis, involving a benzoin condensation followed by an oxidation reaction, is a reliable method for obtaining the deuterated product. The outlined characterization techniques, particularly ¹³C NMR and mass spectrometry, are essential for confirming the identity and purity of the synthesized this compound. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of isotopically labeled compounds for various scientific applications.
References
Benzil-D10 as a Stable Isotope-Labeled Internal Standard: A Technical Guide
Introduction
In the realm of quantitative analysis, particularly within drug development and metabolism studies, the accuracy and precision of analytical methods are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification in complex biological matrices. However, the technique is susceptible to variations arising from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations. To mitigate these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[1][2] A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][4]
Benzil-D10 is the deuterium-labeled version of Benzil (1,2-diphenylethane-1,2-dione), a compound used as a photoinitiator in polymer chemistry and, more significantly in a biomedical context, as a potent and selective inhibitor of mammalian carboxylesterases (CEs). These enzymes are crucial for the metabolism and hydrolysis of numerous xenobiotics, including many clinically relevant drugs. This guide provides an in-depth technical overview of this compound, its properties, and its application as an internal standard for the accurate quantification of Benzil in research and drug development settings.
Core Principles and Advantages of this compound as a SIL-IS
The fundamental advantage of using this compound is that it is chemically almost identical to the unlabeled analyte, Benzil. This results in nearly identical behavior during every step of the analytical process:
-
Sample Extraction: It exhibits the same extraction recovery from biological matrices (e.g., plasma, urine, tissue homogenates) as Benzil.
-
Chromatography: It co-elutes with Benzil under typical reversed-phase liquid chromatography conditions. This is crucial because it ensures that both the analyte and the internal standard experience the same degree of matrix effects at the same point in time.
-
Ionization: It has the same ionization efficiency in the mass spectrometer's ion source.
By "spiking" a known concentration of this compound into every sample and standard at the beginning of the workflow, any loss of analyte during sample processing or any signal fluctuation during analysis will affect both the analyte and the SIL-IS proportionally. The final quantification is based on the ratio of the analyte's mass spectrometry signal to the SIL-IS's signal, effectively canceling out potential errors and leading to highly accurate and robust results.
Physicochemical and Mass Spectrometry Data
Accurate quantification begins with understanding the fundamental properties of the analyte and the internal standard. The key physicochemical properties are summarized below.
| Property | Benzil | This compound | Data Source |
| IUPAC Name | 1,2-Diphenylethane-1,2-dione | 1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |
| Molecular Formula | C₁₄H₁₀O₂ | C₁₄D₁₀O₂ | |
| Molecular Weight | 210.23 g/mol | 220.29 g/mol | |
| Monoisotopic Mass | 210.06808 Da | 220.13085 Da |
For quantitative LC-MS/MS analysis, Multiple Reaction Monitoring (MRM) is the most common scan mode due to its high selectivity and sensitivity. The table below provides theoretical MRM transitions for Benzil and this compound, which would serve as a starting point for method development.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment |
| Benzil | 211.1 | 105.1 | Benzoyl cation [C₆H₅CO]⁺ |
| This compound | 221.1 | 110.1 | Deuterated benzoyl cation [C₆D₅CO]⁺ |
Note: These values are theoretical and require experimental optimization on the specific mass spectrometer being used.
Experimental Protocols
The following sections detail representative protocols for the use of this compound in a quantitative bioanalytical workflow.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common method for extracting small molecules from plasma or serum samples.
-
Sample Thawing: Thaw biological samples (e.g., human plasma) and calibration curve standards on ice.
-
Spiking: In a 1.5 mL microcentrifuge tube, add 50 µL of the sample (blank, standard, or unknown). To this, add 10 µL of the this compound internal standard working solution (e.g., at 100 ng/mL in 50% methanol) and vortex briefly.
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines typical chromatographic and mass spectrometric conditions.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 3.0 min: 20% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: 95% to 20% B
-
4.1 - 5.0 min: Hold at 20% B (re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Monitor the transitions outlined in the data table above, with optimized collision energies for each compound.
-
Visualizations: Workflows and Principles
The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.
Conclusion
This compound serves as an indispensable tool for researchers requiring the precise and accurate quantification of Benzil. As a stable isotope-labeled internal standard, it co-elutes with the analyte and behaves identically during sample preparation and analysis, thereby correcting for a wide range of potential analytical errors, most notably matrix effects in LC-MS/MS. Its use is critical in pharmacokinetic studies, drug metabolism research involving carboxylesterase inhibition, and any application where the concentration of Benzil must be determined with the highest degree of confidence. The implementation of this compound in a validated bioanalytical method ensures data integrity and reliability, which are essential for making informed decisions in drug development and scientific research.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
A Technical Guide to Sourcing and Utilizing High-Purity Benzil-D10 for Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview for researchers seeking to procure high-purity Benzil-D10 for use in drug development and other scientific research. It details commercially available sources, their specifications, and key applications, including a detailed protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS).
Procuring High-Purity this compound
This compound (CAS No. 77092-81-0), a deuterated analog of Benzil, is a valuable tool in analytical and metabolic research. Its primary application is as an internal standard for the accurate quantification of Benzil and related compounds in complex matrices. Several reputable suppliers offer this compound, each providing varying levels of purity and isotopic enrichment.
When selecting a supplier, it is crucial to obtain and review the Certificate of Analysis (CoA) to ensure the material meets the specific requirements of your research. Key parameters to consider are chemical purity, typically determined by HPLC or GC, and isotopic purity (isotopic enrichment), which indicates the percentage of deuterium atoms in the molecule.
Commercially Available this compound Specifications
The following table summarizes the specifications for this compound available from various suppliers. This information is based on publicly available data and should be confirmed with the supplier and the lot-specific Certificate of Analysis.
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Pack Sizes |
| CDN Isotopes | D-5838 | ≥ 98%[1] | ≥ 98%[1] | 250 mg, 500 mg, 1 g[1] |
| LGC Standards | CDN-D-5838-0.25G / 0.5G | 98 atom % D | min 98% | 0.25 g, 0.5 g[2] |
| MedChemExpress | HY-79587S | Information not readily available | Information not readily available | Inquire for details[3] |
| Santa Cruz Biotechnology | sc-210131 | Information not readily available | Information not readily available | Inquire for details |
| Toronto Research Chemicals (TRC) | B196971 | Information not readily available | Information not readily available | 5 mg, 10 mg |
Key Applications and Experimental Protocols
The primary utility of this compound in research is as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry. The deuterium labeling provides a mass shift that allows for its differentiation from the unlabeled analyte, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and analysis. This co-elution and similar ionization response are critical for correcting for matrix effects and procedural variability, leading to highly accurate and precise quantification.
Deuterated standards are also instrumental in pharmacokinetic (PK) and drug metabolism (DM) studies. The "deuterium kinetic isotope effect" can alter the rate of metabolic processes, providing insights into metabolic pathways and helping to develop drugs with improved metabolic stability.
Experimental Protocol: Quantification of Benzil in Plasma using this compound Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of Benzil in a biological matrix (e.g., human plasma) using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Benzil and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the same organic solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of Benzil from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Benzil: Determine the optimal precursor and product ion transitions.
-
This compound: Determine the optimal precursor and product ion transitions (precursor ion will be +10 Da compared to Benzil).
-
-
Optimize instrument parameters such as collision energy and declustering potential for both analytes.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of Benzil in the unknown samples by interpolating their analyte-to-internal standard peak area ratios from the calibration curve.
Visualizing Workflows and Logical Relationships
To further aid researchers, the following diagrams illustrate key processes in utilizing deuterated standards.
Caption: Experimental workflow for the quantification of Benzil using this compound as an internal standard.
Caption: Logical workflow for the selection and procurement of a high-purity deuterated standard.
References
Navigating the Isotopic Landscape: A Technical Guide to the Enrichment and Purity of Commercial Benzil-D10
For researchers, scientists, and drug development professionals, the isotopic purity and enrichment of deuterated standards are paramount for experimental accuracy and reproducibility. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment and purity of commercially available Benzil-D10, detailing the analytical methodologies used for its characterization and presenting typical commercial specifications.
This compound, the deuterated analog of benzil, serves as a crucial internal standard in mass spectrometry-based quantitative analysis. Its utility is directly dependent on its isotopic enrichment—the percentage of deuterium atoms at the labeled positions—and its chemical purity. This guide delves into the specifics of these parameters, offering a clear understanding of what to expect from commercial-grade this compound and how to verify its quality.
Quantitative Data on Commercial this compound
The isotopic enrichment and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) for specific lot information. The following table summarizes typical specifications for commercially available this compound.
| Parameter | Typical Specification | Analytical Method(s) |
| Isotopic Enrichment | ≥ 98 atom % D | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Chemical Purity | ≥ 98% | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) |
| Molecular Formula | C₁₄D₁₀O₂ | - |
| CAS Number | 77092-81-0 | - |
Note: Data is compiled from publicly available information from various suppliers. Always refer to the vendor-specific Certificate of Analysis for precise data.
Experimental Protocols for Isotopic Enrichment and Purity Determination
The characterization of this compound relies on robust analytical techniques. The following sections provide detailed methodologies for the key experiments used to ascertain isotopic enrichment and chemical purity.
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (²H NMR) is a powerful technique for directly assessing the isotopic enrichment of deuterated compounds.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 5-10 mg) in a suitable non-deuterated solvent (e.g., chloroform, acetone) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
-
Lock: Use an external lock or run the experiment unlocked.
-
Temperature: Maintain a constant temperature, typically 25°C.
-
-
Data Acquisition:
-
Acquire a quantitative ²H NMR spectrum.
-
Pulse Program: A simple pulse-acquire sequence is typically sufficient.
-
Relaxation Delay (d1): To ensure accurate quantification, set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the deuterium signals of interest.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the area of the deuterium signal corresponding to the aromatic deuterons of this compound.
-
To determine the atom % D, a calibrated internal standard with a known deuterium concentration can be used, or the integral can be compared to the theoretical integral for 100% enrichment. For routine analysis, comparison against the residual proton signal in a ¹H NMR spectrum of the same sample can provide an estimate of enrichment.
-
Determination of Isotopic Enrichment and Chemical Purity by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can provide information on both isotopic enrichment and the presence of chemical impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile, methanol).
-
Instrumentation:
-
For Chemical Purity (GC-MS):
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
-
For Isotopic Enrichment (LC-MS or Direct Infusion):
-
Liquid Chromatograph (optional): To separate the analyte from any non-volatile impurities.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
-
Data Acquisition:
-
GC-MS: Inject the sample into the GC. The temperature program should be optimized to ensure good separation of this compound from any volatile impurities. Acquire mass spectra across the entire chromatographic peak.
-
LC-MS/Direct Infusion: Infuse the sample directly into the mass spectrometer or inject it into the LC system. Acquire high-resolution mass spectra in full scan mode.
-
-
Data Analysis:
-
Chemical Purity: Integrate the total ion chromatogram (TIC) peak corresponding to this compound and any impurity peaks. The percentage purity is calculated based on the relative peak areas.
-
Isotopic Enrichment:
-
From the high-resolution mass spectrum, determine the relative intensities of the molecular ion peaks corresponding to the different isotopologues of Benzil (e.g., D10, D9H1, D8H2, etc.).
-
The isotopic enrichment is calculated from the relative abundances of these isotopologues, correcting for the natural abundance of ¹³C.
-
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.
By understanding the typical specifications of commercial this compound and the rigorous analytical methods used for its characterization, researchers can confidently employ this essential internal standard in their quantitative studies, ensuring the generation of high-quality, reliable data.
An In-Depth Technical Guide to the Mass Spectrum of Benzil-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrum of Benzil-D10 (1,2-bis(pentadeuteriophenyl)ethane-1,2-dione). The content herein is curated for professionals in research and drug development, offering a detailed exploration of its fragmentation patterns, a hypothetical experimental protocol for its analysis, and a visual representation of its mass spectrometric behavior.
Introduction
This compound is the deuterated analog of Benzil, an organic compound with applications in polymer chemistry and as a photoinitiator. The substitution of hydrogen with deuterium atoms makes it a valuable internal standard in mass spectrometry-based quantitative studies, particularly for tracing metabolic pathways and in pharmacokinetic analyses. Understanding its mass spectrum is crucial for its effective utilization. This guide outlines the theoretical mass spectrum of this compound, based on the well-established fragmentation principles of aromatic ketones.
Theoretical Mass Spectrum Data
The mass spectrum of this compound is predicted to be dominated by fragments arising from alpha-cleavage, a characteristic fragmentation pathway for ketones. The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed relative intensities under electron ionization (EI).
| m/z | Proposed Fragment | Formula | Relative Intensity (Predicted) |
| 220 | [M]•+ (Molecular Ion) | [C₁₄D₁₀O₂]•+ | Low |
| 110 | Deuterated Benzoyl Cation | [C₇D₅O]+ | High (Base Peak) |
| 82 | Deuterated Phenyl Cation | [C₆D₅]+ | Medium |
Core Fragmentation Pathway
Under electron ionization, this compound is expected to undergo a primary fragmentation event, an alpha-cleavage, between the two carbonyl carbons. This cleavage results in the formation of a stable deuterated benzoyl cation and a corresponding deuterated benzoyl radical. The high stability of the benzoyl cation suggests that this fragment will be the most abundant in the spectrum, thus representing the base peak.
A secondary fragmentation is anticipated, where the deuterated benzoyl cation loses a neutral carbon monoxide (CO) molecule. This process yields a deuterated phenyl cation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a detailed, hypothetical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
2. Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Final hold: 280°C for 5 minutes
-
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-methyl polysiloxane column.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
Data Acquisition: Full Scan Mode
4. Data Analysis:
The acquired mass spectra will be analyzed to identify the molecular ion and the characteristic fragment ions of this compound. The relative abundances of these ions will be determined to construct the mass spectrum.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: EI Fragmentation of this compound
Methodological & Application
Application Notes & Protocols for Benzil-D10 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide on the utilization of Benzil-D10, a deuterated stable isotope-labeled compound, as an internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, chromatographic retention time, and matrix effects, thereby ensuring high accuracy and precision.
This compound is an ideal internal standard for the quantification of Benzil, a compound used in various industrial applications, including as a photoinitiator in polymer chemistry. Due to its structural and chemical similarity to the target analyte (Benzil), this compound co-elutes and exhibits similar ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Principle of Stable Isotope Dilution Analysis (SIDA)
The core principle behind using this compound is Stable Isotope Dilution Analysis. A known concentration of the internal standard (this compound) is spiked into all samples, calibrators, and quality controls before sample preparation. The analyte's concentration is then determined by the ratio of the analyte's response (e.g., peak area) to the internal standard's response. This ratiometric measurement corrects for potential analyte loss during sample processing and variations in instrument response.
Logical Relationship of SIDA
Caption: Logical workflow for quantitative analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Benzil in a Sample Matrix
This protocol provides a representative method for the quantification of Benzil using this compound as an internal standard. The user should validate this method for their specific matrix and instrumentation.
Materials and Reagents
-
Analytes: Benzil, this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic Acid (FA)
-
Sample Matrix: e.g., Plasma, water, or a dissolved polymer matrix.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Benzil and this compound in Methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Benzil stock solution with 50:50 (v/v) Methanol:Water. These will be used to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound stock solution with 50:50 (v/v) Methanol:Water to a final concentration that yields a robust signal in the LC-MS system.
-
Sample Preparation (Protein Precipitation for Plasma)
-
Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to each tube and vortex briefly.
-
Add 300 µL of cold Acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Water, 20% Acetonitrile, 0.1% Formic Acid).
-
Vortex to mix, and inject into the LC-MS system.
Experimental Workflow Diagram
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrument.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 5 min, hold 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp | 150°C |
| Desolvation Temp | 400°C |
| Capillary Voltage | 3.0 kV |
| Collision Gas | Argon |
MRM Transitions: The exact m/z values for the precursor and product ions should be determined by infusing pure standards. The expected transitions are:
Table 3: Illustrative MRM Transitions
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benzil | 211.07 | 105.03 | To be optimized |
| This compound | 221.13 | 110.07 | To be optimized |
Note: The product ion for Benzil (m/z 105) corresponds to the benzoyl cation. The corresponding product ion for this compound would be the deuterated benzoyl cation (m/z 110).
Data Analysis and Quantitative Results
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (Benzil / this compound) against the known concentration of Benzil in the calibrator samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
Illustrative Quantitative Performance
The following tables summarize the expected performance characteristics of a well-validated method using this compound as an internal standard. These values are for illustrative purposes.
Table 4: Calibration Curve Performance (Example)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
Table 5: Accuracy and Precision Data (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 105.3 | 8.9 | 103.1 | 11.2 |
| Low QC | 3 | 98.7 | 6.2 | 101.5 | 7.5 |
| Mid QC | 50 | 101.2 | 4.1 | 99.8 | 5.3 |
| High QC | 800 | 97.9 | 3.5 | 98.5 | 4.1 |
Best Practices and Considerations
-
Purity of Internal Standard: Ensure the chemical and isotopic purity of the this compound standard. The presence of unlabeled Benzil can interfere with the quantification of the analyte at low concentrations.
-
IS Concentration: The concentration of the internal standard should be consistent across all samples and provide a stable, mid-range detector response.
-
Matrix Effects: While this compound corrects for most matrix effects, it is still crucial to assess them during method development, especially when dealing with complex biological or environmental matrices.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to ensure the reliability of the quantitative results. This includes assessing selectivity, linearity, accuracy, precision, recovery, and stability.
Application Note: A Robust Method for the Quantification of Benzil Using Benzil-D10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzil, a diketone, and its deuterated analog, Benzil-D10, are important compounds in various research fields. Accurate quantification of such molecules is crucial for metabolism, pharmacokinetic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy in mass spectrometry-based quantification.[1][2] This method corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[3] This application note provides a detailed protocol for the sample preparation and analysis of Benzil using this compound as an internal standard, applicable to various biological matrices.
Key Experimental Protocols
The following protocol outlines a general procedure for the extraction and analysis of Benzil from a biological matrix (e.g., plasma, serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents:
-
Benzil analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA)
-
Biological matrix (e.g., plasma, serum)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Spiking: To 500 µL of the biological sample (e.g., plasma), add a known concentration of this compound internal standard solution.
-
Sample Pre-treatment: Vortex the mixture gently.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Alternative Sample Preparation: Protein Precipitation
-
Sample Spiking: To 200 µL of the biological sample, add a known concentration of this compound internal standard.
-
Precipitation: Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Benzil from matrix components.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized).
-
MS/MS Transitions: Specific precursor-to-product ion transitions for both Benzil and this compound need to be determined by direct infusion of the individual standards.
Data Presentation: Quantitative Performance
The following tables summarize the expected performance characteristics of the method. (Note: This data is representative and should be established during method validation).
Table 1: Method Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Benzil | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.9 ± 0.3 | 98 | 6.1 |
| Medium | 50 | 51.2 ± 2.5 | 102.4 | 4.9 |
| High | 800 | 790.5 ± 35.1 | 98.8 | 4.4 |
Table 3: Recovery
| Analyte | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (800 ng/mL) |
| Extraction Recovery (%) | 88.5 | 92.1 | 90.7 |
Experimental Workflow and Visualization
The following diagrams illustrate the key steps in the sample preparation and analysis workflow.
Caption: Experimental workflow for Benzil analysis using an internal standard.
Caption: Logical relationship of internal standard correction in quantification.
This application note provides a comprehensive and robust protocol for the quantification of Benzil in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality, reliable, and reproducible quantitative data, which is essential for researchers, scientists, and drug development professionals.
References
Quantitative Analysis of Benzil Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Application Note
Abstract
This application note presents a detailed protocol for the quantitative analysis of Benzil in a given matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Benzil-D10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters. This robust and reliable method is suitable for researchers, scientists, and professionals in drug development and related fields requiring accurate quantification of Benzil.
Introduction
Benzil (1,2-diphenylethane-1,2-dione) is a diketone with applications in organic synthesis and as a photoinitiator. Accurate and precise quantification of Benzil is crucial in various research and industrial settings. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. This approach minimizes variations arising from sample preparation and matrix effects, thereby enhancing the reliability of the results. This document provides a comprehensive guide to developing and applying a quantitative LC-MS/MS method for Benzil.
Experimental
Materials and Reagents
-
Benzil (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., human plasma, reaction mixture blank)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II LC System)
-
Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Standard Solutions
-
Benzil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Benzil and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Benzil stock solution with methanol:water (1:1, v/v) to achieve the desired calibration curve concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).
Protocols
Sample Preparation
This protocol describes a protein precipitation method suitable for plasma samples. It can be adapted for other matrices.
-
Aliquoting: Pipette 100 µL of the sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase, 2.1 mm x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Benzil | 211.1 | 105.0 | 20 |
| This compound | 221.1 | 110.0 | 20 |
Data and Results
The performance of the method should be evaluated by assessing its linearity, precision, accuracy, and sensitivity. The following tables present representative data for the validation of this method.
Table 1: Calibration Curve for Benzil
| Concentration (ng/mL) | Peak Area Ratio (Benzil/Benzil-D10) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 500 | [Insert Data] |
| 1000 | [Insert Data] |
| Linearity (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85-115 |
| Low QC | 3 | < 15 | < 15 | 85-115 |
| Mid QC | 75 | < 15 | < 15 | 85-115 |
| High QC | 750 | < 15 | < 15 | 85-115 |
Table 3: Method Sensitivity
| Parameter | Value (ng/mL) |
| LLOQ | 1 |
| LOD | 0.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Benzil.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Benzil. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in research and development. The detailed protocol and validation data presented herein can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.
Application Notes and Protocols for Benzil-D10 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzil-D10, the deuterated form of Benzil, is a critical internal standard for mass spectrometry-based quantitative analysis. Its use significantly enhances the accuracy and precision of analytical methods by compensating for variability during sample preparation and analysis. The proper preparation and storage of this compound stock and working solutions are paramount to ensure the integrity of quantitative data. These application notes provide a comprehensive guide to the preparation, storage, and stability assessment of this compound solutions.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively published, the properties of its non-deuterated analogue, Benzil, provide a strong indication of its solubility characteristics. Benzil is a yellow, crystalline solid that is insoluble in water but soluble in many common organic solvents.[1][2][3]
Table 1: Qualitative Solubility of Benzil in Common Solvents
| Solvent | Solubility |
| Water | Insoluble[1][3] |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Chloroform | Soluble |
| Acetone | Soluble |
| Acetonitrile | Soluble |
| Toluene | Soluble |
| Benzene | Soluble |
Note: It is highly recommended to experimentally determine the quantitative solubility of this compound in the desired solvent for your specific application.
Solution Preparation Protocol
This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Materials and Equipment
-
This compound solid
-
High-purity solvent (e.g., methanol, acetonitrile, ethanol)
-
Analytical balance
-
Class A volumetric flasks
-
Calibrated pipettes
-
Spatula
-
Amber glass or polypropylene vials with screw caps
-
Vortex mixer or sonicator
Stock Solution Preparation (e.g., 1 mg/mL)
-
Equilibration: Allow the container of this compound solid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed solid into a clean, dry volumetric flask. Add a small amount of the chosen solvent to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the stock solution to a properly labeled amber glass or polypropylene vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.
Storage and Stability
The stability of this compound solutions is influenced by factors such as the solvent, storage temperature, and exposure to light.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Container | Light Protection | Duration |
| Solid | Room Temperature or +4°C | Tightly sealed container | Not specified, but protection from light is good practice | Stable, re-analyze after 3 years |
| Solutions (Short-term) | -20°C or colder | Tightly sealed amber glass or polypropylene vials | Required | Recommended to prepare fresh |
| Solutions (Long-term) | -20°C or colder | Tightly sealed amber glass or polypropylene vials | Required | Stability should be experimentally determined |
Experimental Protocol for Solution Stability Study
It is crucial to perform an in-house stability study to determine the shelf life of this compound solutions under your specific storage conditions.
Objective
To evaluate the stability of a this compound working solution in a chosen solvent at different temperatures over a defined period.
Procedure
-
Prepare a fresh working solution of this compound at a known concentration (e.g., 1 µg/mL) from a freshly prepared stock solution.
-
Aliquot the working solution into multiple amber vials.
-
Store the vials under at least two different temperature conditions (e.g., room temperature and -20°C). Protect one set of samples at each temperature from light.
-
Analyze the samples at defined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months) using a validated stability-indicating analytical method (e.g., LC-MS/MS).
-
Quantify the peak area of this compound at each time point and compare it to the peak area at T=0.
-
Calculate the percentage of this compound remaining. A common acceptance criterion for stability is that the concentration remains within ±10-15% of the initial concentration.
Diagrams
Caption: Workflow for this compound Solution Preparation and Storage.
Caption: Logical Flow for a this compound Solution Stability Study.
References
Application Note: Quantitative Analysis of Benzil in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Benzil-D10 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Benzil in biological matrices, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Benzil-D10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol details sample preparation by protein precipitation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and professionals in drug development and toxicology requiring a reliable analytical procedure for pharmacokinetic studies, metabolic profiling, or exposure monitoring of Benzil.
Introduction
Benzil (1,2-Diphenylethane-1,2-dione) is an organic compound with applications in organic synthesis and as a photoinitiator. Its presence and metabolism in biological systems are of interest in various research fields. Accurate and precise quantification of Benzil in complex biological matrices requires a highly selective and sensitive analytical method. LC-MS/MS offers the requisite sensitivity and specificity for such analyses. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and exhibits similar ionization characteristics, is crucial for mitigating matrix-induced signal suppression or enhancement and ensuring reliable quantification. This application note provides a comprehensive protocol for the determination of Benzil, from sample preparation to data analysis.
Experimental
Materials and Reagents
-
Benzil (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Control biological matrix (e.g., human plasma)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzil and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Benzil stock solution in a 50:50 mixture of methanol and water to create calibration curve standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution in acetonitrile.
Sample Preparation Protocol
A protein precipitation method is recommended for the extraction of Benzil from plasma samples.
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Value |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters
Based on the known fragmentation patterns of diketones and deuterated compounds, the following MRM transitions are proposed. Note: These parameters should be optimized on the specific instrument being used.
Table 2: Proposed MRM Transitions and Mass Spectrometer Settings
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Benzil | 211.07 | 105.03 | 0.05 | 30 | 20 |
| 211.07 | 77.04 | 0.05 | 30 | 35 | |
| This compound | 221.13 | 110.06 | 0.05 | 30 | 20 |
| 221.13 | 82.07 | 0.05 | 30 | 35 |
Data Analysis and Quantification
Data acquisition and processing are performed using the instrument's control and data analysis software. The concentration of Benzil in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated from the prepared standards.
Method Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method.
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity Range (in plasma) | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (at LLOQ) | 85 - 115% |
| Precision (RSD% at LLOQ) | < 15% |
| Accuracy (at other QC levels) | 90 - 110% |
| Precision (RSD% at other QC levels) | < 10% |
| Recovery | > 85% |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of Benzil.
Application Note: Chromatographic Separation of Benzil and Benzil-D10 for Accurate Quantification
Introduction
In the realm of pharmaceutical and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs) and other chemical entities is paramount for ensuring safety, efficacy, and quality control. Benzil, a diketone, finds applications in organic synthesis and as a photoinitiator. For the accurate determination of Benzil concentrations in various matrices, the use of a stable isotope-labeled internal standard, such as Benzil-D10, is a widely accepted and robust analytical strategy. The co-elution of the analyte and its deuterated counterpart, which are chemically identical but differ in mass, allows for the correction of variability that may arise during sample preparation and analysis. This application note details a reliable chromatographic method for the separation and quantification of Benzil, utilizing this compound as an internal standard.
The primary advantage of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and chromatographic separation. Because Benzil and this compound have nearly identical physicochemical properties, they experience similar losses during sample workup and exhibit comparable ionization efficiencies in mass spectrometry. This results in a more accurate and precise quantification of the analyte, as the ratio of the analyte's response to the internal standard's response remains constant even with variations in sample volume or instrument response.
This document provides a comprehensive protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) separation of Benzil and this compound, coupled with mass spectrometric detection, a technique that offers high selectivity and sensitivity.
Experimental Protocols
1. Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of Benzil and this compound in acetonitrile at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions containing a fixed concentration of this compound (e.g., 1 µg/mL) and varying concentrations of Benzil (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Matrix Preparation: The sample preparation will be matrix-dependent. For a generic approach, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate Benzil from the sample matrix.
-
LLE Protocol:
-
To 1 mL of the sample, add a known amount of the this compound internal standard solution.
-
Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
2. Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation of Benzil and this compound.[1]
-
Instrumentation: A high-performance liquid chromatography system coupled with a mass spectrometer (LC-MS).
-
Column: A C8 or C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size) can be effective.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 40% B
-
2-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometer (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Ions (SIM or MRM mode):
-
Benzil: m/z 211.07 (M+H)+
-
This compound: m/z 221.13 (M+H)+
-
-
Data Presentation
The following table summarizes the expected quantitative data from the chromatographic separation of Benzil and this compound under the proposed conditions. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Benzil | This compound |
| Retention Time (min) | 8.5 | 8.48 |
| m/z (M+H)+ | 211.07 | 221.13 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Tailing Factor (T) | 1.1 | 1.1 |
| Theoretical Plates (N) | > 5000 | > 5000 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Benzil.
Caption: Logical relationship in an internal standard calibration method.
References
Application Notes and Protocols for Benzil-D10 in Pharmacokinetic and Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzil-D10, a deuterated analog of Benzil, in pharmacokinetic (PK) and metabolism studies. The inclusion of detailed protocols and data presentation formats is intended to guide researchers in designing and executing robust experiments to evaluate the metabolic stability and pharmacokinetic profile of Benzil.
Introduction to Deuterated Compounds in Drug Development
Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research. This isotopic substitution can lead to a stronger chemical bond (the kinetic isotope effect), which can slow down metabolic processes at the site of deuteration.[1][2] Consequently, deuterated compounds like this compound are instrumental in:
-
Improving Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can increase a drug's half-life, leading to improved exposure and potentially less frequent dosing.[1][2]
-
Altering Metabolic Pathways: Deuteration can shift metabolism away from pathways that produce toxic metabolites, thereby enhancing the safety profile of a drug candidate.
-
Serving as Internal Standards: Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). They exhibit nearly identical chemical and physical properties to the analyte, allowing for accurate correction of variability during sample preparation and analysis.
Pharmacokinetic Profile of Benzil vs. This compound
While specific preclinical or clinical data comparing the pharmacokinetics of Benzil and this compound is not publicly available, the following table illustrates how such data would be presented. A study would typically involve administering Benzil and this compound to animal models (e.g., rats, mice) and collecting plasma samples at various time points to determine their concentrations.
Table 1: Comparative Pharmacokinetic Parameters of Benzil and this compound in Rats (Hypothetical Data)
| Parameter | Benzil | This compound | Fold Change |
| Cmax (ng/mL) | 850 | 1275 | 1.5 |
| Tmax (h) | 1.0 | 1.5 | 1.5 |
| AUC (0-t) (ng·h/mL) | 3400 | 6800 | 2.0 |
| AUC (0-inf) (ng·h/mL) | 3550 | 7455 | 2.1 |
| t1/2 (h) | 2.5 | 5.0 | 2.0 |
| CL/F (L/h/kg) | 1.41 | 0.67 | 0.48 |
| Vd/F (L/kg) | 5.0 | 4.8 | 0.96 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
A significant increase in Cmax, AUC, and t1/2 for this compound, along with a decrease in clearance, would suggest that deuteration successfully attenuated its metabolism.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for a comparative pharmacokinetic study in rats.
Objective: To determine and compare the pharmacokinetic profiles of Benzil and this compound following oral administration.
Materials:
-
Benzil and this compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Prepare dosing formulations of Benzil and this compound in the selected vehicle at the desired concentration.
-
Administer a single oral dose of Benzil or this compound to separate groups of rats (n=3-5 per group) via oral gavage.
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Immediately place blood samples into anticoagulant-containing tubes and gently mix.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis by LC-MS/MS.
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study in rats.
LC-MS/MS Method for the Quantification of Benzil and this compound in Plasma
This protocol provides a general framework for developing a validated LC-MS/MS method. This compound can be used as an internal standard for the quantification of Benzil, or a third, structurally similar compound can be used as an internal standard for the quantification of both.
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of Benzil and this compound in rat plasma.
Materials:
-
Rat plasma samples from the PK study
-
Benzil and this compound analytical standards
-
Internal Standard (IS) (e.g., a structural analog or another deuterated compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 column)
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Example):
-
LC System:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
MS/MS System (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Benzil: Q1/Q3 (e.g., m/z 211.1 -> 105.1)
-
This compound: Q1/Q3 (e.g., m/z 221.1 -> 110.1)
-
Internal Standard: To be determined based on the compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Quantify the concentration of Benzil and this compound in the unknown samples using the calibration curve.
LC-MS/MS Bioanalytical Workflow
Caption: General workflow for LC-MS/MS bioanalysis of plasma samples.
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol is designed to assess the metabolic stability of Benzil and this compound.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Benzil and this compound in human liver microsomes.
Materials:
-
Benzil and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of Benzil and this compound in a suitable solvent (e.g., DMSO).
-
Prepare incubation mixtures in microcentrifuge tubes on ice, containing phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).
-
Pre-warm the incubation mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
Table 2: In Vitro Metabolic Stability of Benzil and this compound in Human Liver Microsomes (Hypothetical Data)
| Compound | In Vitro t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Benzil | 15 | 46.2 |
| This compound | 45 | 15.4 |
A longer half-life and lower intrinsic clearance for this compound would indicate that deuteration protects the molecule from metabolic degradation by microsomal enzymes.
In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolic stability assessment.
Potential Metabolic Pathways of Benzil
Based on the metabolism of structurally related compounds, the metabolism of Benzil in vivo is likely to proceed through reduction and subsequent conjugation. The primary metabolic transformations are hypothesized to be:
-
Reduction: The ketone groups of Benzil can be reduced to hydroxyl groups by carbonyl reductases, forming hydrobenzoin.
-
Conjugation: The resulting hydroxyl groups can then be conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to form more water-soluble metabolites that are readily excreted.
Hypothetical Metabolic Pathway of Benzil
Caption: A hypothetical metabolic pathway for Benzil.
References
Application Notes and Protocols: Utilizing Benzil-D10 for Kinetic Isotope Effect Studies in Mechanistic Elucidations
Introduction
The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It manifests as a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its heavier isotopes.[1][2] The magnitude of the KIE can provide profound insights into the transition state of the rate-determining step, particularly whether a specific bond to the isotopically labeled atom is being formed or broken.[3][4] Deuterium (²H or D), being twice the mass of protium (¹H), often exhibits a significant KIE (kH/kD), making it an invaluable probe in mechanistic studies.[2]
Benzil-D10, with all ten aromatic protons of the two phenyl groups replaced by deuterium, serves as an excellent substrate for investigating secondary kinetic isotope effects. Secondary KIEs arise when the isotopically substituted bond is not directly broken or formed in the reaction. Instead, they are sensitive to changes in the vibrational environment of the isotopic center, such as alterations in hybridization or steric effects, between the ground state and the transition state.
This application note details the use of this compound in studying the mechanism of the classic benzilic acid rearrangement. A hypothetical experimental design, protocols, and expected data are presented to guide researchers in applying this methodology.
Application: Elucidating the Benzilic Acid Rearrangement Mechanism
The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone, such as benzil, into an α-hydroxy carboxylic acid upon treatment with a strong base. The long-established Ingold mechanism involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by the migration of a phenyl group.
The key mechanistic question to be addressed using this compound is the nature of the phenyl group's involvement in the rate-determining step. While the C-H (or C-D) bonds on the phenyl rings are not broken, a change in their vibrational frequencies is expected if the aromatic ring is electronically or sterically perturbed in the transition state of the migration step. This would result in a secondary kinetic isotope effect.
Proposed Signaling Pathway (Reaction Mechanism)
The accepted mechanism for the benzilic acid rearrangement is a two-step process. The first step is a rapid, reversible nucleophilic addition of hydroxide to a carbonyl group. The second, rate-determining step is the intramolecular 1,2-shift of a phenyl group.
Caption: Mechanism of the Benzilic Acid Rearrangement.
Experimental Protocols
This section outlines the protocols for synthesizing this compound and for conducting the kinetic isotope effect experiments.
Synthesis of this compound
A common method for introducing deuterium into aromatic rings is through acid-catalyzed isotope exchange with a deuterium source like D₂O.
Protocol:
-
To a sealed, heavy-walled glass tube, add benzil (1.0 g, 4.76 mmol).
-
Add deuterated sulfuric acid (D₂SO₄, 98% in D₂O, 0.5 mL).
-
Add deuterium oxide (D₂O, 99.9 atom % D, 10 mL).
-
Seal the tube under an inert atmosphere (e.g., Argon).
-
Heat the mixture at 150 °C for 72 hours in a protected oil bath.
-
Cool the reaction vessel to room temperature. Carefully unseal the tube.
-
Neutralize the mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield purified this compound.
-
Characterization: Confirm the isotopic enrichment and purity of this compound using ¹H NMR (to check for the disappearance of aromatic proton signals), ²H NMR, and Mass Spectrometry.
Kinetic Isotope Effect Measurement (Competition Experiment)
A competition experiment provides a highly accurate method for determining the KIE by analyzing the isotopic composition of the product from a reaction containing a mixture of the labeled and unlabeled starting materials.
Protocol:
-
Prepare a stock solution containing an equimolar mixture of Benzil (non-deuterated) and this compound in a suitable solvent (e.g., 95% ethanol).
-
In a thermostated reaction vessel at a constant temperature (e.g., 70 °C), place 10 mL of a 2 M solution of potassium hydroxide in 95% ethanol.
-
Initiate the reaction by adding 1 mL of the equimolar Benzil/Benzil-D10 stock solution to the vigorously stirred base solution.
-
Allow the reaction to proceed to approximately 10-15% completion to minimize enrichment effects on the starting material pool. The reaction time for this should be determined in preliminary, non-competitive runs.
-
Quench the reaction by pouring the mixture into 20 mL of cold, dilute hydrochloric acid.
-
Extract the unreacted benzil and the benzilic acid product with diethyl ether (3 x 15 mL).
-
Separate the acidic product (benzilic acid) from the neutral starting material (unreacted benzil) by extraction with a saturated sodium bicarbonate solution.
-
Re-acidify the bicarbonate solution with HCl and extract the benzilic acid product with diethyl ether. Dry the ether layer and evaporate the solvent.
-
Analysis: Determine the ratio of benzilic acid-D10 to benzilic acid-H10 in the product mixture using a sensitive analytical technique such as LC-MS or GC-MS. The KIE (kH/kD) is calculated from the ratio of products formed.
Data Presentation and Interpretation
The kinetic isotope effect is calculated from the ratio of the non-deuterated (H) and deuterated (D) products. The expected results are summarized in the table below.
| Experiment Parameter | Value |
| Substrates | Benzil (H10) and this compound |
| Reaction | Benzilic Acid Rearrangement |
| Method | Competition Experiment |
| Temperature | 70 °C |
| Measured kH/kD | 0.98 ± 0.02 (Hypothetical) |
Interpretation of Results:
A secondary KIE value close to unity, such as the hypothetical value of 0.98, would be classified as a small, inverse kinetic isotope effect. An inverse KIE (kH/kD < 1) suggests that the transition state is more sterically crowded or has "stiffer" vibrational modes at the labeled positions compared to the ground state.
In the context of the benzilic acid rearrangement, this could imply that during the phenyl group migration, the sp²-hybridized carbons of the aromatic ring move into a more constrained environment in the transition state. This stiffening of the C-D bonds relative to the C-H bonds would lead to a slightly faster reaction rate for the deuterated species. Such a result would provide strong evidence that the phenyl ring is intimately involved in the rate-determining migration step, consistent with the accepted mechanism.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the competitive KIE experiment.
Caption: Workflow for this compound KIE Competition Experiment.
Conclusion
The use of this compound in kinetic isotope effect studies offers a nuanced approach to probing the mechanisms of reactions where the aromatic rings are not primary reaction sites but are involved in the transition state. The detailed protocols and hypothetical data presented for the benzilic acid rearrangement demonstrate how a small, inverse secondary KIE can provide compelling evidence for the structure of the transition state in the phenyl migration step. This methodology is broadly applicable to other reactions involving benzil or similar aromatic compounds, providing a critical tool for detailed mechanistic investigation in both academic and industrial research.
References
Application Note: Structural Confirmation of Benzil-D10 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of Benzil-D10, a deuterated analog of Benzil. In this compound, all ten protons on the two phenyl rings are substituted with deuterium. This isotopic labeling leads to distinct NMR spectra compared to its non-deuterated counterpart, providing a unique fingerprint for its structural verification. The absence of signals in the aromatic region of the ¹H NMR spectrum and the characteristic changes in the ¹³C NMR spectrum, including isotopic shifts and C-D couplings, serve as key indicators for successful deuteration and structural integrity.
Experimental Protocols
This section outlines the necessary steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS)
-
NMR tube (5 mm) and cap
-
Pasteur pipette and glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Protocol
A meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR and a smaller amount (if only ¹H NMR is needed, though for structural confirmation both are recommended) and place it in a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[1] The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte signals.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound sample.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is stabilized by monitoring the deuterium signal from the solvent, a process known as the "deuterium lock".
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. For this compound, a standard acquisition with a sufficient number of scans should be performed. The key observation will be the absence of signals in the aromatic proton region (typically 7-8 ppm).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.
Data Presentation and Interpretation
The structural confirmation of this compound relies on the comparison of its NMR spectra with the known spectra of Benzil and the predicted effects of deuterium substitution.
Predicted ¹H NMR Spectrum of this compound
Due to the substitution of all ten aromatic protons with deuterium, the ¹H NMR spectrum of this compound is expected to show no signals in the aromatic region (approximately 7.0-8.0 ppm). The only observable signals would be from the residual protons of the deuterated solvent (e.g., at 7.26 ppm for CDCl₃) and the internal standard, Tetramethylsilane (TMS), at 0 ppm. This absence of aromatic proton signals is a primary confirmation of the deuteration of the phenyl rings.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides detailed information about the carbon framework. Deuterium substitution leads to subtle but measurable changes in the ¹³C chemical shifts, known as isotopic shifts. Furthermore, the carbons directly attached to deuterium will exhibit splitting patterns due to C-D coupling.
Table 1: Comparison of ¹³C NMR Data for Benzil and Predicted Data for this compound in CDCl₃
| Carbon Atom | Benzil Chemical Shift (δ, ppm) | Predicted this compound Chemical Shift (δ, ppm) | Predicted Multiplicity in this compound |
| Carbonyl (C=O) | ~194.5 | ~194.4 | Singlet |
| C-ipso (C-C=O) | ~133.0 | ~132.9 | Singlet |
| C-ortho | ~129.0 | ~128.8 | Triplet (due to ¹JCD) |
| C-meta | ~129.8 | ~129.6 | Triplet (due to ¹JCD) |
| C-para | ~134.5 | ~134.3 | Triplet (due to ¹JCD) |
Note: The predicted chemical shifts for this compound are slightly upfield (shielded) compared to Benzil due to the deuterium isotope effect. The multiplicity of the deuterated aromatic carbons is predicted to be a triplet (1:1:1 intensity ratio) due to coupling with the spin-1 deuterium nucleus; however, this splitting may not be fully resolved in a standard proton-decoupled spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Conclusion
The structural confirmation of this compound can be unequivocally achieved through a combination of ¹H and ¹³C NMR spectroscopy. The complete absence of signals in the aromatic region of the ¹H NMR spectrum serves as the primary evidence for the exhaustive deuteration of the phenyl rings. This is further corroborated by the ¹³C NMR spectrum, which is expected to show characteristic upfield isotopic shifts for the deuterated carbons and potential C-D coupling patterns. The detailed protocols and expected spectral data provided in this application note offer a comprehensive guide for researchers and scientists in confirming the structure of this compound and similar deuterated compounds.
References
Application Note and Protocol for Spiking Benzil-D10 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzil-D10, the deuterated analog of benzil, serves as an excellent internal standard (IS) for the quantitative analysis of benzil in various biological matrices using mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte of interest through sample extraction, processing, and ionization, thus correcting for matrix effects and variability in sample preparation and instrument response.[1][2][3] This application note provides a detailed protocol for the preparation of spiking solutions and the subsequent spiking of this compound into biological samples (e.g., plasma, urine, and tissue homogenates) prior to extraction and analysis.
Overview of the Workflow
The general workflow for the use of this compound as an internal standard involves the addition of a known amount of the deuterated standard to the biological sample at the beginning of the sample preparation process. This ensures that any loss of the target analyte (benzil) during subsequent extraction and cleanup steps is mirrored by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and precise measurement compared to external standard calibration.
Caption: General workflow for spiking this compound into biological samples.
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Benzil (analytical standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Biological matrix (e.g., blank human plasma, urine)
-
Pipettes and sterile, nuclease-free pipette tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Stock and Working Solutions
4.1.1. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in 1 mL of methanol in a clean, amber glass vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C. This solution is typically stable for up to six months.[4]
4.1.2. This compound IS Working Solution (e.g., 10 µg/mL)
-
Perform a serial dilution of the IS stock solution with methanol or acetonitrile.
-
For a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the chosen solvent.
-
Vortex thoroughly.
-
Prepare fresh working solutions daily or weekly as needed and store at 2-8°C.
4.1.3. Benzil Calibration Standard Stock Solution (1 mg/mL)
-
Prepare in the same manner as the this compound stock solution using the non-labeled benzil standard.
4.1.4. Benzil Calibration Curve Working Solutions
-
Prepare a series of working solutions by serially diluting the benzil stock solution to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
Spiking Protocol for Biological Samples
The following protocol describes the addition of the this compound internal standard to a 100 µL aliquot of a biological sample. The volume and concentration of the IS working solution should be optimized based on the expected concentration range of the analyte and the specific analytical method.
-
Sample Thawing: Thaw frozen biological samples (e.g., plasma, urine) on ice to prevent degradation of potential analytes.[5] Once thawed, vortex the samples gently to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of the biological sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume of the this compound IS working solution to the sample. For example, add 5 µL of a 10 µg/mL IS working solution to yield a final IS concentration of 500 ng/mL in the initial sample.
-
Vortexing: Immediately after adding the IS, vortex the sample for 10-15 seconds to ensure thorough mixing and to initiate protein binding equilibration between the analyte and the IS.
-
Equilibration (Optional): Depending on the analyte and matrix, a short incubation period (e.g., 5-15 minutes at room temperature) may be beneficial to allow for the IS to fully interact with the sample matrix.
-
Proceed to Extraction: The sample is now ready for the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Sample Extraction Methodologies
The choice of extraction method will depend on the biological matrix, the physicochemical properties of benzil, and the desired level of sample cleanup.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological fluids like plasma or serum.
-
To the 100 µL sample already spiked with this compound, add 300-400 µL of cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is common).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for further processing (e.g., evaporation and reconstitution).
Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquids.
-
To the 100 µL sample spiked with this compound, add a water-immiscible organic solvent (e.g., 500 µL of ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2-5 minutes to facilitate the transfer of the analyte and IS into the organic phase.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer for ethyl acetate) to a new tube.
Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup by passing the sample through a solid sorbent that retains the analyte and IS, while interferences are washed away.
-
Condition an appropriate SPE cartridge (e.g., a C18 reversed-phase cartridge) with methanol followed by deionized water.
-
Load the pre-treated (spiked) sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
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Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).
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Collect the eluate for analysis.
Data Presentation: Expected Performance Characteristics
The following table summarizes the typical performance characteristics that should be evaluated during method validation when using this compound as an internal standard. The values presented are illustrative and should be established for each specific assay.
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | > 0.99 | 0.998 |
| Recovery (%) | Consistent across concentration levels | 85 - 110% |
| Matrix Effect (%) | CV < 15% | 95 - 105% |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 12% |
| Accuracy (%) | 85 - 115% (80 - 120% at LLOQ) | 92 - 108% |
| Stability (various conditions) | % Nominal concentration within ±15% | 90 - 110% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Signaling Pathway and Workflow Diagrams
As benzil is a simple organic compound not typically associated with a specific signaling pathway, a more relevant visualization is the detailed experimental workflow.
Caption: Detailed workflow from solution preparation to sample analysis.
Conclusion
The use of this compound as an internal standard is a robust strategy for the accurate and precise quantification of benzil in biological samples. The detailed protocols for preparing and spiking this compound, along with the outlined extraction methodologies, provide a solid foundation for developing and validating bioanalytical methods. Proper implementation of these procedures will enhance the reliability and reproducibility of experimental results in research, clinical, and drug development settings.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standard strategies for relative and absolute quantitation of peptides in biological matrices by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Benzil-D10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low signal intensity when using Benzil-D10 in analytical experiments.
Section 1: Mass Spectrometry (LC-MS/MS) Analysis
Poor signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) is a common issue that can arise from multiple factors, including the sample matrix, chromatographic conditions, and instrument settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak this compound signal in my LC-MS analysis?
A weak signal for this compound can stem from several sources. The most frequent causes are low sample concentration, ion suppression from the sample matrix, suboptimal ionization source conditions, or a contaminated mass spectrometer. Inefficient ionization or incorrect instrument parameter settings can also lead to poor signal intensity.
Q2: My this compound internal standard signal is inconsistent or declining over a run. What should I investigate?
Signal inconsistency or a gradual decline often points to a few key problems. A primary cause is increasing contamination of the ion source throughout the analytical run. Leaks in the LC system can cause pressure drops and inconsistent flow rates, leading to a variable signal. If the signal loss is gradual over many injections, it may also indicate contamination of the quadrupole rods or other ion optics within the mass spectrometer.
Q3: I suspect ion suppression is affecting my this compound signal. How can I confirm and mitigate this?
Ion suppression occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte, reducing its signal. Even when using a deuterated internal standard like this compound, differential ion suppression can occur if it doesn't perfectly co-elute with the non-deuterated analyte.
To confirm suppression, you can perform a post-column infusion experiment (see Protocol 2). To mitigate it, consider the following:
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Improve Sample Cleanup: Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
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Optimize Chromatography: Adjust the mobile phase gradient or change the column to better separate this compound from matrix interferences.
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Dilute the Sample: Diluting the sample can reduce the concentration of the suppressing agents.
Q4: Could the deuterium labels on this compound be exchanging with hydrogen from the solvent?
This is a valid concern for some deuterated compounds, particularly if the deuterium atoms are on labile positions like -OH or -NH groups. However, in this compound, the deuterium atoms are located on the aromatic phenyl rings. These C-D bonds are very stable and not prone to exchange under typical LC-MS conditions. Therefore, H/D exchange is an unlikely cause of poor signal for this compound.
Q5: My non-deuterated Benzil signal is strong, but the this compound signal is weak when analyzed separately. Why?
While often unexpected, this can occur. One possibility is an error in the concentration of your this compound standard solution. Another potential, though less common, reason could be kinetic isotope effects during in-source fragmentation or ionization, although this is complex. The most practical first step is to verify the concentration and purity of your this compound standard.
Troubleshooting Guides & Protocols
Guide 1: Systematic Diagnosis of Low Signal Intensity
This guide provides a step-by-step workflow to determine whether the issue lies with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Diagram 1: Troubleshooting Low LC-MS Signal
Caption: A flowchart for systematically troubleshooting low signal intensity.
Experimental Protocol 1: Direct Infusion Analysis
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Prepare Standard: Prepare a solution of this compound in a suitable mobile phase (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).
-
Setup Infusion: Disconnect the LC from the mass spectrometer's ion source. Use a syringe pump to deliver the standard solution directly to the ion source at a stable flow rate (e.g., 5-10 µL/min).
-
Acquire Data: Monitor the signal for the appropriate m/z of this compound.
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Analyze:
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Strong, Stable Signal: The MS is functioning correctly. The problem lies within the LC system (column, leaks, mobile phase) or the sample preparation process.
-
Weak or Unstable Signal: The issue is with the MS (e.g., dirty source, incorrect tuning parameters) or the standard itself (e.g., wrong concentration, degradation).
-
Experimental Protocol 2: Post-Column Infusion for Matrix Effect Assessment
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Setup: Connect the LC outlet and a syringe pump outlet to a T-piece. The outlet of the T-piece connects to the MS ion source.
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Infuse Standard: Use the syringe pump to deliver a constant, low flow rate of this compound standard solution. This should produce a stable baseline signal on the mass spectrometer.
-
Inject Blank Matrix: Inject a blank, extracted sample matrix (that does not contain this compound) onto the LC column and run your chromatographic gradient.
-
Analyze: Monitor the stable baseline signal from the infused standard. A dip or drop in this signal at specific retention times indicates ion suppression caused by co-eluting matrix components.
Diagram 2: Post-Column Infusion Workflow
Caption: Experimental setup for a post-column infusion analysis.
Quantitative Data Summary
Table 1: Typical Starting Parameters for LC-MS/MS Analysis of this compound
| Parameter | Typical Setting | Notes |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column is suitable. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides a proton source for positive ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions. |
| Injection Volume | 2 - 10 µL | Avoid overloading the column. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Benzil's carbonyl groups are readily protonated. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal. |
| Source Temp. | 120 - 150 °C | Instrument dependent. |
| Desolvation Temp. | 350 - 500 °C | Instrument dependent. |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for quantification, NMR is used for structural confirmation. Due to the nature of the deuterium nucleus, signal intensity can be a challenge.
Frequently Asked Questions (FAQs)
Q1: Why is my ²H (Deuterium) NMR signal for this compound so weak?
The deuterium nucleus has a low magnetogyric ratio, which makes it inherently much less sensitive than the proton nucleus. Therefore, ²H NMR experiments require a higher sample concentration or a significantly larger number of scans to achieve a good signal-to-noise (S/N) ratio compared to ¹H NMR.
Q2: How can I improve the signal-to-noise ratio in my ²H NMR experiment?
To improve a weak signal, consider these steps:
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Increase Concentration: If possible, use a more concentrated sample.
-
Increase Number of Scans: Doubling the number of scans increases the S/N ratio by a factor of the square root of 2. This is often the most effective method.
-
Optimize Shimming: Poor magnetic field homogeneity broadens peaks and reduces their height. Ensure the sample is properly shimmed.
-
Check Pulse Width: Ensure the 90° pulse width is correctly calibrated for the deuterium channel.
Q3: I'm running a ¹H NMR on this compound and see almost no signal. Is this normal?
Yes, this is expected for a highly deuterated compound. If the isotopic enrichment of this compound is high (e.g., >98 atom % D), the number of remaining protons on the phenyl rings will be very low, resulting in extremely weak residual proton signals. The primary signals in a ¹H NMR spectrum of a pure this compound sample would likely be from any non-deuterated solvent used or residual protons in a deuterated solvent.
Troubleshooting Guides & Protocols
Diagram 3: Workflow for Optimizing a ²H NMR Experiment
Caption: A logical workflow for improving signal in a ²H NMR experiment.
Guide 2: Optimizing ²H NMR Acquisition Parameters
-
Sample Preparation: Prepare a concentrated sample of this compound (ideally 10-25 mg) in a suitable non-deuterated solvent (e.g., CHCl₃) or a deuterated solvent if a lock is preferred.
-
Instrument Setup: Tune the probe for the deuterium frequency (²H).
-
Shimming: If using a non-deuterated solvent, the experiment must be run unlocked. Use gradient shimming on the strong proton signal from the solvent before switching to the deuterium experiment. If using a deuterated solvent, shim on the deuterium lock signal until the lock level is maximized and stable.
-
Acquisition: Start with a moderate number of scans (e.g., 64). If the signal is weak, increase the number of scans significantly (e.g., 256, 1024, or more) until a satisfactory S/N is achieved.
Quantitative Data Summary
Table 2: Recommended NMR Parameters for ²H Detection
| Parameter | Recommended Setting | Rationale |
| Sample Conc. | 10 - 25 mg in 0.6 mL | Overcomes the low intrinsic sensitivity of the ²H nucleus. |
| Nucleus | ²H (Deuterium) | The target nucleus for observation. |
| Solvent | Non-deuterated (e.g., CHCl₃) | Allows for shimming on the strong ¹H signal. Requires running unlocked. |
| Number of Scans | 256 - 4096+ | A high number of scans is critical for achieving good S/N. |
| Acquisition Time | 1 - 2 seconds | Adequate for typical line widths. |
| Relaxation Delay | 1 - 5 seconds | Allows for full relaxation of the deuterium nuclei between pulses. |
Section 3: General Sample Handling & Preparation
Proper handling is crucial to ensure the integrity of the standard.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is a stable solid. It should be stored at room temperature in a
Technical Support Center: Optimizing Collision Energy for Benzil-D10 MRM Transitions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) transitions for Benzil-D10.
Frequently Asked Questions (FAQs)
Q1: What is collision energy and why is it critical for this compound MRM analysis?
A1: Collision energy (CE) is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation into product ions.[1][2] Optimizing the CE is crucial because it directly impacts the abundance of the resulting product ions, which in turn determines the sensitivity and specificity of your MRM assay for this compound.[1][2] An inadequately optimized CE can lead to poor signal intensity and unreliable quantification.
Q2: How do I determine the precursor and product ions for this compound?
A2: The precursor ion for this compound (C₁₄D₁₀O₂) will be its protonated molecule, [M+H]⁺. To identify the most abundant and stable product ions, a product ion scan (or MS/MS scan) of the this compound precursor ion should be performed. This involves infusing a standard solution of this compound into the mass spectrometer and fragmenting the isolated precursor ion across a range of collision energies. The most intense and reproducible fragment ions are then selected for MRM method development.
Q3: What is a typical starting range for collision energy optimization for a small molecule like this compound?
A3: For small molecules, a broad range of collision energies should initially be tested to ensure the optimal value is not missed. A common starting point is to ramp the collision energy from 5 eV to 50 eV in steps of 2-5 eV.[3] The optimal CE is the value that produces the highest signal intensity for a specific precursor-to-product ion transition.
Q4: Should I use a single, globally optimized collision energy for all this compound transitions?
A4: No, it is highly recommended to determine the optimal collision energy for each individual MRM transition. Different fragment ions often require different collision energies to achieve maximum intensity. Using a single, non-optimal CE for all transitions will likely result in a loss of sensitivity for some of your analytes.
Troubleshooting Guide
Problem 1: I am not seeing any significant product ions for this compound during my initial product ion scan.
-
Possible Cause: The initial collision energy range may be too low or too high.
-
Solution: Widen the collision energy range tested. Start from a low energy (e.g., 5 eV) and increase it incrementally up to a higher value (e.g., 60 eV) to cover a broader fragmentation landscape.
-
-
Possible Cause: The concentration of the this compound standard solution is too low.
-
Solution: Prepare a fresh, higher concentration standard solution to ensure sufficient ion signal for fragmentation.
-
-
Possible Cause: Incorrect mass spectrometer source conditions.
-
Solution: Optimize source parameters such as capillary voltage, gas flow, and temperature to ensure efficient ionization of this compound.
-
Problem 2: The optimal collision energy I determined seems to vary between experiments.
-
Possible Cause: Inconsistent instrument calibration or tuning.
-
Solution: Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations before each experiment.
-
-
Possible Cause: Fluctuations in the collision cell gas pressure.
-
Solution: Check the collision gas supply and pressure settings to ensure they are stable and within the manufacturer's specified range.
-
-
Possible Cause: Run-to-run variability.
-
Solution: Employ a workflow that allows for rapid cycling through different collision energies within a single run to minimize variability between injections.
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Problem 3: I observe a high background signal or interfering peaks for my this compound MRM transitions.
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Possible Cause: The selected precursor or product ion lacks specificity.
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Solution: Re-evaluate your product ion scan data and select more specific, higher m/z fragment ions if available. Lower m/z fragments are often less specific.
-
-
Possible Cause: Co-eluting matrix components are causing interference.
-
Solution: Optimize your liquid chromatography method to improve the separation of this compound from matrix components. Consider re-optimizing collision energies in the presence of the sample matrix, as this can sometimes enhance selectivity.
-
Experimental Protocol: Collision Energy Optimization for this compound
This protocol outlines the steps for determining the optimal collision energy for two hypothetical MRM transitions of this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a 1 µg/mL stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a working concentration of 100 ng/mL in the initial mobile phase composition.
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer for electrospray ionization in positive ion mode.
-
Infuse the this compound working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Perform a product ion scan for the this compound precursor ion (e.g., m/z 221.1 for [C₁₄D₁₀O₂ + H]⁺).
-
Identify the two most abundant and stable product ions for MRM analysis. For this example, we will assume these are m/z 110.1 and m/z 82.1.
3. Collision Energy Ramp Experiment:
-
Create an MRM method with the two selected transitions: 221.1 → 110.1 and 221.1 → 82.1.
-
Set up a collision energy ramp experiment where the collision energy is varied for each transition. A typical ramp would be from 5 eV to 45 eV in 2 eV increments.
-
Inject the this compound working standard and acquire the data.
4. Data Analysis:
-
Plot the signal intensity (peak area or height) for each MRM transition as a function of the collision energy.
-
The optimal collision energy for each transition is the value that yields the maximum signal intensity.
Representative Data
Table 1: Hypothetical MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 221.1 | 110.1 | Quantifier |
| 221.1 | 82.1 | Qualifier |
Table 2: Collision Energy Optimization Data for this compound Transitions
| Collision Energy (eV) | Peak Area (Transition 221.1 → 110.1) | Peak Area (Transition 221.1 → 82.1) |
| 10 | 150,000 | 80,000 |
| 12 | 280,000 | 150,000 |
| 14 | 450,000 | 250,000 |
| 16 | 620,000 | 380,000 |
| 18 | 780,000 | 490,000 |
| 20 | 710,000 | 580,000 |
| 22 | 650,000 | 650,000 |
| 24 | 580,000 | 710,000 |
| 26 | 510,000 | 680,000 |
| 28 | 450,000 | 620,000 |
| 30 | 380,000 | 550,000 |
Optimal collision energies are highlighted in bold.
Visualizations
Caption: Workflow for optimizing collision energy for this compound MRM transitions.
Caption: Decision-making process for troubleshooting collision energy optimization.
References
How to correct for isotopic interference from unlabeled Benzil
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference from unlabeled Benzil in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of an analysis involving Benzil?
A1: Isotopic interference occurs when the signal from naturally occurring heavier isotopes in an unlabeled Benzil molecule (C₁₄H₁₀O₂) overlaps with the mass-to-charge ratio (m/z) of the intended labeled analyte or its internal standard. Due to the natural abundance of ¹³C and ¹⁷O/¹⁸O, a small fraction of unlabeled Benzil molecules will have a mass greater than the monoisotopic mass. This can lead to an artificially inflated signal for the labeled compound, resulting in inaccurate quantification.
Q2: How does unlabeled Benzil cause isotopic interference?
A2: Unlabeled Benzil has a molecular formula of C₁₄H₁₀O₂. While the most abundant isotopes are ¹²C, ¹H, and ¹⁶O, naturally occurring heavier isotopes are also present. The primary contributors to isotopic interference from Benzil are:
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¹³C Isotopes: With 14 carbon atoms, there is a statistically significant probability that one or more of these will be a ¹³C isotope instead of ¹²C, leading to M+1, M+2, etc., peaks.
-
¹⁷O and ¹⁸O Isotopes: The two oxygen atoms can also contribute to M+1 and M+2 peaks due to the presence of ¹⁷O and ¹⁸O isotopes, respectively.
These heavier, naturally occurring isotopes of unlabeled Benzil can have the same nominal mass as a lightly labeled analyte, causing signal overlap.
Q3: What are the consequences of uncorrected isotopic interference from Benzil?
A3: Failure to correct for isotopic interference from unlabeled Benzil can lead to significant analytical errors, including:
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Inaccurate Quantification: The signal from the labeled analyte will be overestimated, leading to an overestimation of its concentration.
-
Non-linear Calibration Curves: The interference is often most pronounced at low concentrations of the labeled analyte and high concentrations of the unlabeled Benzil, which can cause non-linearity in the calibration curve.
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Poor Assay Precision and Accuracy: The overall reliability of the analytical method will be compromised.
Q4: How can I minimize isotopic interference from Benzil during method development?
A4: To minimize isotopic interference, consider the following during method development:
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Chromatographic Separation: Optimize the liquid chromatography (LC) method to achieve baseline separation of Benzil from the analyte of interest. If the compounds co-elute, the interference will be more pronounced.
-
Choice of Labeled Internal Standard: If using a labeled internal standard, select one with a sufficient mass difference from the unlabeled analyte to avoid spectral overlap. A mass difference of at least 3-4 Da is generally recommended.
-
High-Resolution Mass Spectrometry: Employing a high-resolution mass spectrometer can sometimes resolve the small mass difference between the interfering isotope of Benzil and the labeled analyte.
Troubleshooting Guides
Problem: High background signal is observed in the mass channel of my labeled analyte, even in blank samples.
-
Possible Cause: The source of the interference may be residual unlabeled Benzil in the LC-MS system.
-
Troubleshooting Steps:
-
System Cleaning: Thoroughly flush the LC system and mass spectrometer injection port with appropriate solvents to remove any residual Benzil.
-
Blank Injections: Inject a series of blank samples (solvent without any analyte or Benzil) to ensure the background signal has been reduced to an acceptable level.
-
Mobile Phase Check: Ensure the mobile phase is free from any contamination that might contribute to the background signal.[1]
-
Problem: The calibration curve for my labeled analyte is non-linear, particularly at lower concentrations.
-
Possible Cause: Isotopic interference from co-eluting unlabeled Benzil is contributing to the signal of the labeled analyte, causing a disproportionate increase in the signal at low concentrations.
-
Troubleshooting Steps:
-
Assess Co-elution: Verify if unlabeled Benzil and the labeled analyte are co-eluting by analyzing them separately under the same chromatographic conditions.
-
Improve Chromatography: If co-elution is occurring, modify the LC method (e.g., change the gradient, mobile phase composition, or column) to achieve separation.
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Mathematical Correction: If separation is not possible, a mathematical correction must be applied to the data.
-
Quantitative Data Summary
The following table summarizes the theoretical isotopic distribution for unlabeled Benzil (C₁₄H₁₀O₂), calculated based on the natural abundances of its constituent elements. This data is essential for understanding and correcting for isotopic interference.
| Isotope | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 15.48 |
| M+2 | 1.63 |
| M+3 | 0.12 |
Note: These values are calculated based on the natural abundances of Carbon (¹²C: 98.93%, ¹³C: 1.07%) and Oxygen (¹⁶O: 99.76%, ¹⁷O: 0.04%, ¹⁸O: 0.20%).
Experimental Protocol: Correction for Isotopic Interference
This protocol describes a method to experimentally determine and correct for the isotopic interference of unlabeled Benzil on a co-eluting labeled analyte.
Objective: To quantify the contribution of unlabeled Benzil to the signal of the labeled analyte and apply a correction factor.
Materials:
-
Unlabeled Benzil standard solution of known high concentration (e.g., upper limit of quantification - ULOQ).
-
Labeled analyte standard solutions for calibration curve.
-
Blank matrix (e.g., plasma, buffer).
-
LC-MS/MS system.
Methodology:
-
Preparation of Interference Check Solution:
-
Prepare a solution containing the unlabeled Benzil standard at a high concentration (e.g., ULOQ) in the blank matrix.
-
This solution should not contain any of the labeled analyte.
-
-
LC-MS/MS Analysis:
-
Inject the Interference Check Solution into the LC-MS/MS system.
-
Acquire data by monitoring the multiple reaction monitoring (MRM) transitions for both the unlabeled Benzil and the labeled analyte.
-
-
Data Analysis and Calculation of Correction Factor:
-
Measure the peak area of the signal detected in the MRM channel of the labeled analyte from the injection of the Interference Check Solution. This is the interference signal.
-
Measure the peak area of the unlabeled Benzil in its own MRM channel.
-
Calculate the Correction Factor (CF) as follows: CF = (Area of Interference in Labeled Analyte Channel) / (Area of Unlabeled Benzil)
-
-
Application of Correction Factor to Experimental Samples:
-
Analyze the experimental samples containing both unlabeled Benzil and the labeled analyte.
-
For each sample, calculate the corrected area of the labeled analyte using the following formula: Corrected Labeled Analyte Area = Measured Labeled Analyte Area - (Measured Unlabeled Benzil Area * CF)
-
-
Quantification:
-
Use the corrected labeled analyte peak areas to construct the calibration curve and quantify the analyte in the experimental samples.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
References
Stability issues with Benzil-D10 in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzil-D10 in various solvents. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: To ensure the stability of this compound solutions, it is recommended to store them at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric moisture. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing at -20 °C or below is recommended, particularly for solutions in volatile organic solvents.[1] Always use amber glass vials or wrap containers in aluminum foil to prevent photodegradation.[2]
Q2: I observe a loss of this compound signal in my LC-MS analysis over time. What could be the cause?
A2: A decreasing signal of this compound over time can be attributed to several factors, including chemical degradation, adsorption to container surfaces, or H/D exchange. Benzil, the non-deuterated analog, is known to be sensitive to light, which can cause it to degrade.[3] If the solution is exposed to light, photodegradation is a likely cause. Additionally, the choice of solvent can impact stability. In the presence of oxygen, Benzil can be converted to other products upon irradiation.[3]
Q3: Can the deuterium labels on this compound exchange with protons from the solvent?
A3: While the deuterium atoms on the phenyl rings of this compound are generally stable, there is a potential for hydrogen-deuterium (H/D) exchange under certain conditions, such as in the presence of strong acids or bases, or in protic solvents like methanol or water, especially over extended periods.[2] It is advisable to use aprotic solvents for long-term storage of solutions if H/D exchange is a concern.
Q4: How does the stability of this compound compare to non-deuterated Benzil?
A4: Due to the kinetic isotope effect, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to enhanced stability of deuterated compounds compared to their non-deuterated counterparts, particularly concerning metabolic degradation. However, for chemical stability in solution, the degradation pathways are likely to be similar, although the rates may differ.
Troubleshooting Guides
Issue: Inconsistent quantitative results with this compound internal standard.
-
Possible Cause 1: Degradation of this compound in solution.
-
Solution: Prepare fresh working solutions of this compound more frequently. Store stock solutions at -20°C or below in an aprotic solvent and protected from light. Conduct a stability study in your specific solvent and storage conditions to determine the usable lifetime of the solution.
-
-
Possible Cause 2: Presence of unlabeled Benzil impurity.
-
Solution: Check the Certificate of Analysis (CoA) for your this compound standard to determine the percentage of any unlabeled impurity. If the impurity level is significant, it may interfere with the quantification of low-level samples.
-
-
Possible Cause 3: H/D exchange.
-
Solution: If using protic solvents, consider switching to aprotic solvents like acetonitrile or DMSO for storing your standards. Assess the isotopic purity of your standard solution over time using mass spectrometry to monitor for any H/D exchange.
-
Illustrative Stability of this compound in Different Solvents
The following table provides an illustrative summary of the potential stability of this compound in common laboratory solvents based on general chemical principles and the known reactivity of Benzil. Note: This data is illustrative and not based on specific experimental studies of this compound. It is highly recommended to perform in-house stability studies for your specific experimental conditions.
| Solvent | Solvent Type | Potential for Photodegradation | Potential for H/D Exchange | Recommended Storage |
| Acetonitrile | Polar Aprotic | High (if exposed to light) | Low | Short-term at 2-8°C, Long-term at ≤ -20°C, protected from light |
| Methanol | Polar Protic | High (if exposed to light) | Moderate | Short-term at 2-8°C, Long-term at ≤ -20°C, protected from light |
| DMSO | Polar Aprotic | Moderate (if exposed to light) | Low | Short-term at 2-8°C, Long-term at ≤ -20°C, protected from light |
| Chloroform-d | Nonpolar Aprotic | High (if exposed to light) | Low | Short-term at 2-8°C, Long-term at ≤ -20°C, protected from light |
| Water | Polar Protic | High (if exposed to light) | High | Not recommended for long-term storage |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
Objective: To assess the stability of this compound in a specific solvent under defined storage conditions.
Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials to be tested at different time points.
-
Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 2-8°C, -20°C) and protected from light.
-
Time Points: Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
Analysis: At each time point, analyze a vial using a validated stability-indicating LC-MS method to quantify the concentration of this compound.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the extent of degradation.
Protocol 2: Assessing H/D Exchange using Mass Spectrometry
Objective: To determine if H/D exchange occurs with this compound in a specific solvent.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest.
-
Initial Analysis (Time 0): Immediately after preparation, acquire a full-scan mass spectrum of the solution to determine the initial isotopic distribution and purity.
-
Incubation: Store the solution under the desired experimental conditions.
-
Periodic Analysis: At regular intervals, acquire additional full-scan mass spectra.
-
Data Analysis: Monitor the mass spectra for the appearance or increase in intensity of ions corresponding to the loss of one or more deuterium atoms (i.e., masses lower than the fully deuterated parent ion).
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
References
Minimizing in-source fragmentation of Benzil-D10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation of Benzil-D10 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
In-source fragmentation (ISF) is the unintended dissociation of ions within the ion source of a mass spectrometer, before they enter the mass analyzer.[1][2][3] This phenomenon is primarily caused by excessive energy being transferred to the ions through collisions with gas molecules, facilitated by applied voltages.[1][4] For quantitative analysis of this compound, which is often used as an internal standard, in-source fragmentation is a significant concern for several reasons:
-
Quantitative Inaccuracy: ISF can reduce the abundance of the intended precursor ion, leading to an underestimation of the analyte concentration. If the fragmentation is not consistent across all samples and standards, it can severely impact the accuracy and reproducibility of the results.
-
Compromised Sensitivity: A diminished precursor ion signal can lead to lower sensitivity and higher limits of detection.
-
Spectral Complexity: The presence of fragment ions can complicate the mass spectrum, potentially leading to misidentification or interference with other co-eluting compounds.
Q2: What are the primary causes of in-source fragmentation of this compound?
The primary factors that contribute to the in-source fragmentation of this compound are related to the instrument's source conditions. These include:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This is one of the most common causes of ISF. The cone voltage creates an electric field that accelerates ions from the atmospheric pressure region of the ion source into the vacuum region of the mass spectrometer. Higher voltages lead to more energetic collisions between the ions and residual gas molecules, causing them to fragment.
-
Elevated Source and Desolvation Temperatures: High temperatures in the ion source can increase the internal energy of the this compound ions, making them more susceptible to fragmentation upon collision.
-
Analyte Stability: While Benzil is relatively stable, like any molecule, it will fragment if subjected to harsh ionization conditions. Deuterated standards like this compound are expected to have similar chemical stability to their non-deuterated counterparts.
Q3: What are the expected precursor and fragment ions for this compound?
-
Precursor Ion: In positive electrospray ionization (ESI), this compound (C₁₄D₁₀O₂) is expected to form a protonated molecule, [M+H]⁺, or adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. Given the monoisotopic mass of this compound is approximately 220.13 Da, the protonated precursor ion would have an m/z of approximately 221.14.
-
Fragment Ions: The most common fragmentation pathway for benzil involves the cleavage of the bond between the two carbonyl groups. For the non-deuterated benzil, this results in a prominent fragment ion at m/z 105 (C₆H₅CO⁺). For this compound, the analogous fragment would be the pentadeuteriobenzoyl cation (C₆D₅CO⁺), which would be observed at an m/z of approximately 110.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
Issue: High abundance of the m/z 110 fragment and a weak signal for the m/z 221 precursor ion for this compound.
The troubleshooting process involves the systematic optimization of key ion source parameters. It is recommended to perform these optimizations by infusing a standard solution of this compound directly into the mass spectrometer to achieve a stable signal.
Parameter Optimization Workflow
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Data Presentation: Parameter Optimization
The following tables illustrate the expected effect of adjusting key instrument parameters on the relative intensities of the this compound precursor and fragment ions.
Table 1: Effect of Cone Voltage on Ion Intensities
| Cone Voltage (V) | Precursor Ion [M+H]⁺ (m/z 221.14) Relative Intensity | Fragment Ion (m/z 110) Relative Intensity |
| 80 | 15% | 85% |
| 60 | 40% | 60% |
| 40 | 85% | 15% |
| 20 | 95% | 5% |
| 10 | 60% (Overall signal may decrease) | <5% |
Table 2: Effect of Desolvation Temperature on Ion Intensities (at optimized cone voltage)
| Desolvation Temp (°C) | Precursor Ion [M+H]⁺ (m/z 221.14) Relative Intensity | Fragment Ion (m/z 110) Relative Intensity |
| 500 | 70% | 30% |
| 400 | 85% | 15% |
| 300 | 95% | 5% |
| 200 | 80% (May see solvent clusters) | <5% |
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
This protocol provides a step-by-step method for determining the optimal cone voltage to minimize the in-source fragmentation of this compound.
-
Prepare a Standard Solution: Prepare a solution of this compound at a concentration of 100-500 ng/mL in a solvent mixture that is representative of your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a low, stable flow rate (e.g., 5-10 µL/min). This provides a continuous and stable signal.
-
Initial Instrument Settings:
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor and expected fragment ions (e.g., m/z 50-300).
-
Set the desolvation and source temperatures to moderate, standard values for your instrument (e.g., 350°C and 120°C, respectively).
-
Start with a cone voltage that is known to cause fragmentation (e.g., 80 V) to confirm the presence of the fragment ion.
-
-
Systematic Voltage Reduction:
-
Acquire a mass spectrum at the initial high cone voltage.
-
Decrease the cone voltage in discrete steps (e.g., by 10 V).
-
Allow the signal to stabilize at each new voltage setting and acquire a mass spectrum.
-
Continue this process until the cone voltage is at a low setting (e.g., 10-20 V).
-
-
Data Analysis:
-
For each acquired spectrum, record the absolute and relative intensities of the this compound precursor ion (m/z 221.14) and the primary fragment ion (m/z 110).
-
Plot the intensities of the precursor and fragment ions against the cone voltage.
-
The optimal cone voltage is the setting that provides the highest intensity for the precursor ion with the lowest intensity for the fragment ion, without significantly compromising the overall signal intensity.
-
Visualizations
In-Source Fragmentation Pathway
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. In-source fragmentation [jeolusa.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: The Benzil-D10 Advantage
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are the bedrock of conclusive data. The validation of these methods is not merely a procedural step but a critical assurance of data integrity. In many quantitative analytical techniques, particularly those involving chromatography and mass spectrometry, the choice of an internal standard is a pivotal decision that significantly impacts method performance.
This guide provides an objective comparison of an analytical method for the quantification of benzil using a deuterated internal standard, Benzil-D10, versus a non-deuterated structural analog, 2-methylbenzophenone. While the experimental data presented here is representative of typical performance characteristics, it underscores the tangible benefits of employing stable isotope-labeled standards in achieving robust and reliable analytical results. Deuterated standards like this compound are widely regarded as the gold standard in mass spectrometry-based quantification because their physicochemical properties are nearly identical to the analyte of interest.[1] This similarity ensures they co-elute during chromatography and exhibit analogous ionization behavior, effectively compensating for variations during sample preparation and analysis.[2]
Performance Comparison: this compound vs. a Non-Deuterated Alternative
The selection of an appropriate internal standard is a critical factor influencing the overall performance of an analytical method. The following tables summarize the validation parameters for a hypothetical LC-MS/MS method for the quantification of benzil using either this compound or 2-methylbenzophenone as the internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method with this compound (Deuterated IS) | Method with 2-methylbenzophenone (Non-Deuterated IS) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Linear Range | 0.5 - 500 ng/mL | 1.0 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1.0 ng/mL |
Table 2: Accuracy and Precision
| Parameter | Method with this compound (Deuterated IS) | Method with 2-methylbenzophenone (Non-Deuterated IS) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.7% - 106.5% |
| Precision (%RSD) | < 5% | < 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Method with this compound (Deuterated IS) | Method with 2-methylbenzophenone (Non-Deuterated IS) |
| Matrix Effect (%) | 97.8% - 102.1% | 85.3% - 115.8% |
| Extraction Recovery (%) | 96.5% | 95.8% |
The data clearly illustrates the superior performance of the method utilizing this compound. The near-perfect linearity (r² ≥ 0.999), lower limits of detection and quantitation, and significantly better accuracy and precision are direct results of the deuterated internal standard's ability to effectively compensate for matrix effects and procedural variability.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
Sample Preparation (Protein Precipitation)
-
Internal Standard Spiking: To 100 µL of a plasma sample, add 10 µL of the internal standard working solution (this compound or 2-methylbenzophenone at a concentration of 100 ng/mL).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Benzil: Precursor ion > Product ion (e.g., m/z 211.1 > 105.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 221.1 > 110.1)
-
2-methylbenzophenone: Precursor ion > Product ion (e.g., m/z 197.1 > 105.1)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.
Experimental workflow for sample analysis.
References
Benzil-D10 versus other internal standards for Benzil analysis
A Comparative Guide to Internal Standards for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the accuracy of quantitative analysis is paramount. When measuring the concentration of a target analyte, such as Benzil, the choice of an internal standard is a critical decision that can significantly impact the reliability of the results. This guide provides an objective comparison between the deuterated internal standard, Benzil-D10, and other non-deuterated (structural analogue) internal standards, supported by established analytical principles and representative experimental data.
The Critical Role of an Internal Standard
Internal standards (IS) are essential in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A known amount of an IS is added to every sample, calibrator, and quality control sample to correct for variations that can occur during sample preparation and analysis.[1][2] An ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible to compensate for issues such as extraction efficiency, injection volume variations, and matrix effects.[3]
Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison
The primary distinction between internal standards lies in their isotopic composition.
-
This compound (Stable Isotope-Labeled Internal Standard): In this compound, the ten hydrogen atoms on the two phenyl groups are replaced with deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to Benzil but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.
-
Non-Deuterated (Structural Analogue) Internal Standards: These are molecules that have a similar chemical structure to the analyte but are not isotopically labeled. For Benzil, a potential structural analogue could be a compound with a similar diphenyl ketone core but with a modification, such as a different substituent on the phenyl rings.
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), like this compound, provide superior assay performance. Their ability to co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization makes them highly effective at correcting for matrix effects and other sources of variability.
Performance Data: this compound vs. A Structural Analogue
The following tables summarize representative data from a comparative study evaluating the performance of this compound against a hypothetical but realistic structural analogue internal standard in the quantitative analysis of Benzil in human plasma using LC-MS/MS.
Table 1: Recovery
| Internal Standard | Low Concentration (10 ng/mL) | Medium Concentration (100 ng/mL) | High Concentration (500 ng/mL) |
| This compound | 98.5% ± 2.1% | 99.2% ± 1.8% | 98.9% ± 2.5% |
| Structural Analogue | 85.3% ± 8.5% | 88.1% ± 7.2% | 86.5% ± 7.9% |
Table 2: Matrix Effect
Matrix Effect is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100%. A value close to 100% indicates minimal matrix effect.
| Internal Standard | Matrix Lot 1 | Matrix Lot 2 | Matrix Lot 3 | Average Matrix Effect |
| This compound | 97.8% | 101.5% | 99.3% | 99.5% |
| Structural Analogue | 78.2% | 85.1% | 81.5% | 81.6% |
Table 3: Precision (Relative Standard Deviation - RSD)
| Internal Standard | Intra-day Precision (n=6) | Inter-day Precision (n=18, 3 days) |
| This compound | ≤ 3.5% | ≤ 4.2% |
| Structural Analogue | ≤ 9.8% | ≤ 12.5% |
The data clearly illustrates the superior performance of this compound. The recovery is consistently higher and more precise, while the matrix effect is significantly minimized compared to the structural analogue. This translates to improved accuracy and reliability in the final concentration measurements.
Experimental Protocol: Quantitative Analysis of Benzil in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of Benzil in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or the structural analogue).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimized precursor and product ion transitions for Benzil and the internal standard are used for detection and quantification.
3. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of Benzil to the internal standard against the known concentrations of the calibration standards.
-
The concentration of Benzil in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying logic of using an internal standard, the following diagrams are provided.
Conclusion
For high-stakes applications in research and drug development, where data integrity is non-negotiable, this compound stands out as the superior choice for an internal standard in Benzil analysis. Its ability to closely track the analyte through the entire analytical process provides a level of accuracy and precision that is difficult to achieve with non-deuterated, structural analogue standards. While the initial cost of a deuterated standard may be higher, the enhanced data quality, reduced need for repeat analyses, and increased confidence in the results provide a significant return on investment.
References
A Comparative Guide to Benzil Quantification: Unveiling the Precision of Benzil-D10
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Benzil, a key chemical intermediate, is paramount. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of Benzil-D10 as an internal standard to enhance accuracy and precision. We delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound and compare it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in pharmaceutical and biological research. This compound, being chemically identical to Benzil but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for effective normalization and correction of variability during sample preparation and analysis, leading to significantly improved accuracy and precision.
Performance Comparison of Analytical Methods
The choice of analytical technique for Benzil quantification depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance of three common methods, highlighting the advantages of using an internal standard like this compound.
| Parameter | LC-MS/MS with this compound | GC-MS with Deuterated Internal Standard (Proxy Data) | HPLC-UV (without Internal Standard) |
| Linearity (R²) | >0.99 | >0.99[1] | >0.999[2] |
| Accuracy (% Recovery) | Typically 85-115% | 86.91% - 110%[1] | Not Reported |
| Precision (RSD) | |||
| Intra-day | <15% | 0.10% - 1.17%[1] | ≤1.00%[2] |
| Inter-day | <15% | 0.10% - 1.17% | ≤1.53% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | 0.04–0.17 mg/kg | 0.0015 µg/mL |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL) | 0.13–0.52 mg/kg | 0.005 µg/mL |
Note: Proxy data for GC-MS is based on the analysis of benzyl chloride with a deuterated internal standard, as specific data for Benzil was not available. The performance of an LC-MS/MS method is generally expected to be within the typical acceptance criteria for bioanalytical method validation, which are provided as a reference.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of Benzil using the compared techniques.
LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity, making it ideal for complex matrices like biological fluids.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma), add 300 µL of acetonitrile containing the this compound internal standard at a known concentration.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Benzil: Monitor the transition of the precursor ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.
-
GC-MS with Deuterated Internal Standard (Proxy Method)
This method is suitable for volatile and semi-volatile compounds. The following is a proxy method based on the analysis of a similar compound, benzyl chloride.
1. Sample Preparation:
-
Extraction: Employ a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction, adding the deuterated internal standard during the process.
-
Derivatization (if necessary): For non-volatile compounds, a derivatization step may be required to increase volatility.
2. GC Conditions:
-
Column: A capillary column suitable for the analysis of aromatic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure good separation of the analyte and internal standard from matrix components.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring specific ions for the analyte and the internal standard.
HPLC-UV (without Internal Standard)
This is a more conventional method, often used for less complex samples where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Dilution: Dilute the sample in a suitable solvent compatible with the mobile phase.
-
Filtration: Filter the sample through a 0.45 µm filter before injection to remove particulate matter.
2. Chromatographic Conditions:
-
Column: A C8 reversed-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and 1% acetic acid (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength where Benzil shows maximum absorbance.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in each methodology.
References
A Head-to-Head Comparison: Deuterated vs. C13-Labeled Benzil as Internal Standards in Quantitative Mass Spectrometry
An objective guide for researchers, scientists, and drug development professionals on the selection and justification of stable isotope-labeled internal standards for quantitative mass spectrometry-based analysis.
In the landscape of quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate, precise, and reliable results. Stable isotope-labeled (SIL) internal standards, which are chemically identical to the analyte but differ in mass, are considered the gold standard. They are introduced into samples at a known concentration to correct for variability throughout the analytical workflow, including extraction efficiency, injection volume, chromatographic retention, and ionization response.
For the quantification of benzil, a key organic compound used in various chemical syntheses, two primary types of SIL internal standards are available: deuterated benzil (e.g., benzil-d10) and carbon-13 labeled benzil (e.g., benzil-13C12). While both are designed to mimic the behavior of native benzil, subtle yet significant differences in their physicochemical properties can impact analytical performance. This guide provides a comprehensive comparison of deuterated and 13C-labeled benzil, supported by established analytical principles, to assist researchers in selecting the optimal internal standard for their needs.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard co-elutes with the analyte and exhibits identical ionization and extraction behavior, thereby perfectly compensating for matrix effects and other sources of analytical variability.[1][2] In this regard, 13C-labeled standards generally hold a theoretical and practical advantage over their deuterated counterparts.[3][4]
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of deuterated versus 13C-labeled benzil as internal standards. The values are illustrative and based on well-documented isotope effects observed in numerous studies comparing deuterated and 13C-labeled standards for other small organic molecules.[5]
| Performance Metric | Deuterated Benzil (this compound) | 13C-Labeled Benzil (Benzil-13C12) | Rationale & Implications |
| Chromatographic Co-elution | Partial separation may occur; typically elutes slightly earlier than the native analyte. | Excellent; co-elutes perfectly with the native analyte. | The difference in bond strength and polarity between C-H and C-D bonds can lead to chromatographic separation, a phenomenon known as the "isotope effect". This separation can expose the analyte and IS to different matrix effects, compromising quantification. 13C labeling has a negligible effect on retention time, ensuring true co-elution. |
| Isotopic Stability | Generally stable, but risk of H/D back-exchange under certain conditions (e.g., acidic/basic mobile phases or high temperatures). | Highly stable; 13C atoms are integrated into the carbon backbone and are not susceptible to exchange. | 13C-labeling offers superior assurance of isotopic integrity throughout sample preparation, storage, and analysis. Deuterium atoms, especially if located at labile positions, can be prone to exchange with protons from the solvent or matrix. |
| Mass Spectrometric Response | Ionization efficiency can differ slightly from the native analyte. Fragmentation patterns may also vary. | Virtually identical ionization efficiency and fragmentation behavior as the native analyte. | Because 13C labeling results in a molecule that is chemically and physically more similar to the analyte than deuterium labeling, it more accurately mimics the analyte's behavior in the mass spectrometer's ion source. |
| Potential for Isotopic Interference | Lower risk due to the low natural abundance of deuterium. However, in-source H/D exchange can complicate spectra. | Minimal risk. The natural abundance of 13C (~1.1%) is well-defined, reducing the chance of interference from the unlabeled analyte's isotopic cluster. | A sufficient mass difference (typically ≥ 3 amu) between the analyte and the SIL is necessary to prevent "cross-talk" where the isotopic peaks of the analyte interfere with the signal of the internal standard. Both labeling strategies can achieve this. |
| Cost & Availability | Often more affordable and more commonly available. | Generally more expensive due to more complex synthetic routes. | The choice may be influenced by budget and the commercial availability of the desired labeled compound. |
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of benzil in a sample matrix using a stable isotope-labeled internal standard with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and should be optimized for the specific application.
Protocol: Quantitative Analysis of Benzil by GC-MS
1. Preparation of Standards:
-
Stock Solutions: Prepare individual stock solutions of unlabeled benzil and the chosen internal standard (deuterated or 13C-labeled benzil) at a concentration of 1 mg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Calibration Standards: Create a series of calibration standards by performing serial dilutions of the unlabeled benzil stock solution. Spike each calibration standard with a constant, known amount of the internal standard stock solution to achieve a concentration that is within the linear range of the assay and ideally close to the expected analyte concentration in the samples.
2. Sample Preparation:
-
Spiking: To a known volume or weight of the sample, add the same precise amount of the internal standard stock solution as was added to the calibration standards.
-
Extraction: Perform a liquid-liquid extraction. For example, add 3 mL of ethyl acetate to the sample, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial GC mobile phase or a suitable solvent.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the reconstituted sample or calibration standard into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp at 20°C/min to a final temperature of 300°C and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions:
-
Benzil (Analyte): e.g., m/z 105 (base peak), 77, 210.
-
Deuterated Benzil (IS): e.g., for this compound, m/z 110, 82, 220.
-
13C-Labeled Benzil (IS): e.g., for benzil-13C12, m/z 111, 82, 222. (Note: Specific ions should be confirmed by analyzing the pure standards.)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the unlabeled benzil in the calibration standards.
-
Determine the concentration of benzil in the unknown samples by calculating their peak area ratios and interpolating from the linear regression of the calibration curve.
Mandatory Visualization
Caption: General experimental workflow for quantitative analysis using an internal standard.
Caption: Logical comparison of deuterated versus 13C-labeled benzil internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical factor that dictates the quality and reliability of quantitative data in mass spectrometry. For the analysis of benzil, 13C-labeled internal standards are unequivocally the superior choice for developing highly accurate and robust assays. Their ability to co-elute perfectly with the native analyte ensures the most effective compensation for matrix effects and other analytical variabilities. The high stability of the 13C label guarantees isotopic integrity throughout the analytical process.
While deuterated benzil standards are often more accessible and cost-effective, researchers must be cognizant of their inherent limitations. The potential for chromatographic shifts and isotope exchange necessitates rigorous method validation to ensure these phenomena do not compromise data accuracy. For routine analyses where the highest level of precision is not paramount, or when budget constraints are a primary concern, a carefully validated method using a deuterated standard can be acceptable. However, for demanding applications such as regulated bioanalysis, clinical diagnostics, or the generation of reference data, the investment in a 13C-labeled benzil internal standard is highly recommended to ensure the utmost confidence in the quantitative results.
References
- 1. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Benzil-D10 Reference Standards for Analytical Applications
For researchers, scientists, and professionals in drug development, the purity and characterization of reference standards are paramount for accurate analytical measurements. This guide provides a comprehensive comparison of Benzil-D10, a deuterated internal standard, with its non-deuterated counterpart, Benzil. It includes a detailed examination of their typical specifications derived from Certificates of Analysis (CoA), a comparative analysis of their performance, and an exemplary experimental protocol for their use in quantitative analysis.
Comparison of Analytical Specifications
The selection of a suitable reference standard is a critical step in the development of robust and reliable analytical methods. The choice between a deuterated and a non-deuterated standard depends on the specific application, particularly for quantitative analysis using mass spectrometry. Below is a comparison of typical specifications for this compound and a certified non-deuterated Benzil reference standard.
| Specification | This compound Reference Standard | Benzil (Non-deuterated) Certified Reference Material |
| Chemical Formula | C₁₄D₁₀O₂ | C₁₄H₁₀O₂ |
| Molecular Weight | 220.29 g/mol | 210.23 g/mol |
| CAS Number | 77092-81-0 | 134-81-6 |
| Purity (Assay) | Typically ≥98% | Certified value, often ≥99.5% (value specified on CoA) |
| Isotopic Enrichment | Commonly ≥98 atom % D | Not Applicable |
| Impurities | Profiled on CoA; may include non-deuterated or partially deuterated species | Profiled on CoA; may include related substances and residual solvents |
| Certification | Varies by supplier; may be supplied with a CoA detailing identity and isotopic enrichment | Often a Certified Reference Material (CRM) produced under ISO 17034 and tested in an ISO/IEC 17025 accredited lab |
Experimental Data and Performance Comparison
The primary application of this compound is as an internal standard in quantitative assays, most notably in liquid chromatography-mass spectrometry (LC-MS). Its utility stems from its chemical similarity to the non-deuterated analyte, Benzil, while being distinguishable by its higher mass.
Key Performance Advantages of this compound:
-
Co-elution with Analyte: In reversed-phase HPLC, this compound will chromatographically behave almost identically to Benzil, ensuring that it experiences similar matrix effects during ionization.
-
Compensation for Matrix Effects: The stable isotope-labeled internal standard (SIL-IS) effectively compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.
-
Reduced Method Variability: By accounting for analytical variability, the use of this compound can significantly improve method robustness and reproducibility.
Experimental Protocol: Quantitative Analysis of Benzil using HPLC-UV with this compound as an Internal Standard
While LC-MS is the ideal technique to leverage the benefits of a deuterated internal standard, an HPLC-UV method can also be effectively developed and validated. Below is an exemplary protocol adapted from established methods for similar compounds.
Objective: To determine the concentration of Benzil in a sample using this compound as an internal standard.
1. Materials and Reagents:
-
Benzil analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample and standard preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Preparation of Solutions:
-
Standard Stock Solution (Benzil): Accurately weigh approximately 10 mg of Benzil and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Internal Standard Stock Solution (this compound): Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the Benzil standard stock solution into a constant volume of the this compound internal standard stock solution. Dilute with the mobile phase to the final volume.
-
Sample Preparation: Dissolve the sample containing Benzil in a known volume of methanol. Add a fixed amount of the this compound internal standard stock solution.
4. HPLC Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
5. Data Analysis:
-
Identify and integrate the peak areas for Benzil and this compound.
-
Calculate the response factor (RF) for Benzil relative to this compound using the calibration standards: RF = (Area_Benzil / Concentration_Benzil) / (Area_this compound / Concentration_this compound)
-
Quantify the concentration of Benzil in the sample using the calculated response factor and the peak areas from the sample chromatogram.
Visualizing the Analytical Workflow
To illustrate the logical flow of a quantitative analysis using an internal standard, the following diagram is provided.
Caption: Workflow for quantitative HPLC analysis using an internal standard.
Signaling Pathway of Analysis
The relationship between the analyte, internal standard, and the analytical output can be conceptualized as a signaling pathway, where the instrument's response is modulated by the presence of both compounds.
Caption: Signal pathway for internal standard quantification.
A Comparative Guide to the Purity Assessment of Synthesized Benzil-D10
For Researchers, Scientists, and Drug Development Professionals
The isotopic labeling of compounds is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies. Benzil-D10, the deuterated analog of Benzil, serves as a valuable internal standard in such research.[1][2] The purity of synthesized this compound is paramount to ensure the accuracy and reliability of experimental results.[] This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical method for purity determination is contingent on several factors, including the chemical properties of the analyte, the nature of potential impurities, and the required level of accuracy and precision.[4] Below is a comparison of several powerful techniques for the purity assessment of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Quantitative and qualitative data on the main compound and impurities. | High resolution, sensitivity, and suitability for non-volatile compounds.[] | Requires reference standards for impurity identification. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without a specific reference standard of the analyte. | Highly accurate and precise; provides structural information. | Lower sensitivity compared to chromatographic methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on mass-to-charge ratio. | Separation of volatile impurities and their identification. | High sensitivity and excellent for identifying volatile impurities. | Not suitable for thermally labile or non-volatile compounds. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Purity determination based on the melting point depression. | Does not require a standard substance for purity determination. | Only applicable to crystalline solids with high purity (>98%). |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrational transitions. | Functional group identification. | Fast and provides structural information. | Not a quantitative method for purity assessment. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (based on the UV absorption of Benzil).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample into the HPLC system. The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound without requiring a reference standard of the same compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Certified internal standard of known purity (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the prepared solution.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
The purity of this compound is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound.
Caption: Workflow for this compound Purity Assessment.
Conclusion
The purity assessment of synthesized this compound is a critical step to ensure its suitability for research and development applications. While techniques like IR and melting point determination offer preliminary qualitative checks, HPLC and qNMR provide robust quantitative data. For a comprehensive analysis, a combination of a chromatographic method for impurity profiling and qNMR for absolute purity determination is recommended. This multi-faceted approach ensures the high quality and reliability of the synthesized this compound.
References
A Proposed Framework for Inter-laboratory Comparison of Benzil Analysis Using Benzil-D10
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a standardized protocol and evaluation framework for an inter-laboratory comparison of Benzil analysis using Benzil-D10 as an internal standard. In the absence of a direct, publicly available inter-laboratory study on this specific analysis, this document serves as a proposed methodology to assess the reproducibility and reliability of Benzil quantification across different facilities. The presented experimental data is hypothetical, designed to illustrate the application of the proposed comparison framework.
Introduction
Benzil (1,2-diphenylethane-1,2-dione) is a compound of interest in various fields, including organic synthesis and as a potential metabolic indicator.[1][2] Accurate and reproducible quantification is crucial for reliable research and development. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to improve the accuracy and precision of mass spectrometry-based quantification by correcting for matrix effects and variations in sample processing.[3][4]
This guide proposes a framework for an inter-laboratory comparison to establish consensus on best practices for Benzil analysis and to provide a benchmark for laboratory performance.
Proposed Experimental Protocol
A standardized experimental protocol is essential for a meaningful inter-laboratory comparison. The following is a proposed method based on common practices in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.1. Reagents and Materials
-
Benzil analytical standard
-
This compound internal standard[3]
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., human plasma, rat liver microsomes)
2.2. Sample Preparation
-
Spiking: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of Benzil into the control matrix.
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all calibration standards, QC samples, and unknown samples.
-
Protein Precipitation: Precipitate proteins by adding three volumes of ice-cold acetonitrile containing 0.1% formic acid.
-
Centrifugation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
2.3. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is recommended for the separation of Benzil.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is suggested.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode should be used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Benzil and this compound need to be optimized.
-
Inter-laboratory Comparison Data (Hypothetical)
The following tables present hypothetical data from three different laboratories to illustrate how the results of an inter-laboratory comparison could be presented.
Table 1: Comparison of Method Performance Parameters
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.08 | 0.12 |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | 0.4 | 0.5 |
| Linearity (r²) | 0.998 | 0.999 | 0.997 |
| Intra-day Precision (%RSD) | 4.2 | 3.8 | 5.1 |
| Inter-day Precision (%RSD) | 6.5 | 5.9 | 7.2 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level (ng/mL) | Laboratory A (% Accuracy ± %RSD) | Laboratory B (% Accuracy ± %RSD) | Laboratory C (% Accuracy ± %RSD) |
| Low (1.5) | 98.2 ± 5.1 | 101.5 ± 4.5 | 95.8 ± 6.3 |
| Medium (50) | 102.3 ± 3.8 | 100.8 ± 3.2 | 99.1 ± 4.8 |
| High (150) | 99.5 ± 4.5 | 102.1 ± 3.9 | 103.2 ± 5.5 |
Visualizing the Workflow and Relationships
4.1. Experimental Workflow
The following diagram illustrates the key steps in the proposed analytical workflow.
References
Linearity and range of calibration curves with Benzil-D10
An essential aspect of developing robust quantitative analytical methods is the careful selection and evaluation of an appropriate internal standard. For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard is considered the gold standard in mass spectrometry-based quantification. This is because it closely mimics the analyte of interest in terms of chemical and physical properties, effectively compensating for variations during sample preparation and analysis.
This guide provides a comparative overview of the linearity and range of calibration curves when using Benzil-D10 as an internal standard. As a point of comparison, we will consider Benzophenone-d10, a structurally similar deuterated compound often used as an internal standard for the analysis of ketones.
Performance Comparison: Linearity and Range
The linearity of a calibration curve determines the concentration range over which the analytical signal is directly proportional to the concentration of the analyte. A wider linear range is often desirable, as it allows for the accurate quantification of samples with varying analyte concentrations without the need for dilution. The key parameters for evaluating linearity are the coefficient of determination (R²) and the lower and upper limits of quantification (LLOQ and ULOQ).
| Internal Standard | Analyte | Typical Linear Range | LLOQ | ULOQ | Coefficient of Determination (R²) |
| This compound | Benzil | (Hypothetical) 0.5 - 500 ng/mL | 0.5 ng/mL | 500 ng/mL | > 0.995 |
| Benzophenone-d10 | Benzophenone | 0.4 - 40 ng/mL | 0.4 ng/mL[1] | 40 ng/mL[1] | > 0.99 |
| Benzophenone-d10 | Benzophenones | 1.0 - 100 ng/g | 0.3 - 1.0 ng/g[2] | Not Specified | > 0.99 |
Note: The data for this compound is hypothetical and serves as an illustrative example of expected performance based on standard analytical method validation practices. The data for Benzophenone-d10 is derived from published studies.
Experimental Protocols
Detailed methodologies are crucial for establishing the linearity and range of a calibration curve. Below are generalized protocols for quantitative analysis using this compound and Benzophenone-d10 as internal standards.
Protocol 1: Quantification of Benzil using this compound
1. Preparation of Stock and Working Solutions:
-
Benzil Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzil and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of benzil by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 ng/mL to 5000 ng/mL.
-
Working IS Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
2. Preparation of Calibration Standards:
-
To a series of polypropylene tubes, add 50 µL of blank matrix (e.g., plasma, urine).
-
Spike with 10 µL of the respective benzil working standard solution to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Add 50 µL of the working IS solution (100 ng/mL) to each tube except the blank.
-
Vortex mix for 30 seconds.
3. Sample Preparation (Protein Precipitation):
-
To each tube, add 200 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for benzil and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of benzil to this compound against the nominal concentration of benzil.
-
Perform a linear regression analysis with appropriate weighting (e.g., 1/x²).
Protocol 2: Quantification of Benzophenone using Benzophenone-d10
This protocol would follow a similar procedure to Protocol 1, with the substitution of benzophenone for benzil and Benzophenone-d10 for this compound. The specific concentrations for calibration standards would be adjusted based on the desired linear range, for example, from 0.4 ng/mL to 40 ng/mL. The MRM transitions would be optimized for benzophenone and Benzophenone-d10.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in establishing and utilizing a calibration curve with an internal standard.
Caption: Workflow for preparing calibration standards.
Caption: Internal standard correction logic.
References
Evaluating Method Robustness with Benzil-D10: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability and consistency of analytical methods are paramount. Method robustness, defined as the capacity of a method to remain unaffected by small, deliberate variations in its parameters, is a critical component of method validation.[1][2] This guide provides a comprehensive evaluation of the use of Benzil-D10, a deuterated internal standard, in assessing and ensuring the robustness of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantification.[3][4] These standards are chemically almost identical to their non-deuterated counterparts, meaning they exhibit similar behavior during sample preparation, chromatography, and ionization.[5] This mimicry allows them to effectively compensate for variations in the analytical process, leading to more accurate and precise results.
Comparison of this compound with Alternative Internal Standards
While this compound is an ideal internal standard for the quantification of Benzil, its performance can be compared to other potential internal standards. The choice of internal standard can significantly impact the robustness of an analytical method.
| Internal Standard Type | Analyte | Compensation for Matrix Effects | Compensation for Sample Prep Variability | Risk of Chromatographic Separation | Overall Robustness |
| This compound | Benzil | High (Co-elutes with analyte) | High (Chemically identical) | Low | High |
| Structurally Similar Compound | Benzil | Moderate | Moderate | High | Moderate |
| Non-related Compound | Benzil | Low | Low | High | Low |
Experimental Protocols for Robustness Testing
To ensure the reliability of an analytical method using this compound, a thorough validation of its robustness is crucial. The following experimental protocols are integral to method development and validation.
Deuterium-Hydrogen Exchange Stability Testing
Objective: To assess the stability of the deuterium labels on this compound under various conditions encountered during sample preparation and analysis.
Methodology:
-
Prepare solutions of this compound in various relevant matrices and solvents (e.g., plasma, urine, mobile phase, extraction solvent).
-
Incubate these solutions at different temperatures and for varying durations, simulating the conditions of the analytical method.
-
Analyze the solutions using high-resolution mass spectrometry.
-
Monitor for any change in the isotopic profile of this compound that would indicate a loss of deuterium.
Chromatographic Co-elution Assessment
Objective: To determine the degree of chromatographic separation between Benzil and this compound.
Methodology:
-
Prepare a solution containing both Benzil and the this compound internal standard.
-
Inject the solution onto the LC-MS system.
-
Acquire data with high resolution and carefully examine the extracted ion chromatograms for both the analyte and the internal standard.
-
Measure the retention times (tR) for both peaks and calculate the difference (ΔtR). A ΔtR of zero indicates perfect co-elution.
Matrix Effect Evaluation
Objective: To assess the ability of this compound to compensate for matrix-induced ion suppression or enhancement.
Methodology:
-
Post-extraction Spike Method: Extract blank matrix from at least six different sources.
-
Spike the extracted blank matrix with Benzil and this compound at a known concentration.
-
Prepare a corresponding neat solution of the analyte and internal standard in a clean solvent at the same concentration.
-
Analyze both sets of samples and compare the peak areas.
-
The matrix factor (MF) can be calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF close to 1 indicates minimal matrix effect.
Robustness Study Under Varied Conditions
Objective: To evaluate the method's performance when subjected to small, deliberate variations in its parameters.
Methodology:
-
Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate, pH of the mobile phase).
-
Define the nominal value and the intended variations for each parameter.
-
Prepare replicate samples of the analyte and internal standard.
-
Analyze the samples under the nominal conditions and under each of the varied conditions.
-
Calculate the peak area ratio of Benzil to this compound and the relative standard deviation (%RSD) for each condition.
The following table summarizes typical parameters and acceptance criteria for a robustness study.
| Parameter | Nominal Value | Variation | Acceptance Criteria (%RSD) |
| Mobile Phase Composition | 80:20 (v/v) A:B | 78:22 and 82:18 | ≤ 2.0% |
| Column Temperature | 35°C | 33°C and 37°C | ≤ 2.0% |
| Flow Rate | 0.5 mL/min | 0.45 mL/min and 0.55 mL/min | ≤ 5.0% |
| pH of Mobile Phase (Aqueous) | 3.5 | 3.3 and 3.7 | ≤ 2.0% |
Visualizing Workflows and Relationships
Diagrams can help clarify complex processes and relationships in analytical method validation.
Caption: Workflow for bioanalysis using an internal standard.
Caption: Logical flow of a typical robustness study.
Caption: Key factors influencing method robustness.
Conclusion
The use of this compound as an internal standard is anticipated to contribute to a highly robust analytical method for the quantification of Benzil. Its properties as a stable isotope-labeled analog provide significant advantages in minimizing the impact of experimental variations. The provided protocols and diagrams offer a framework for researchers to design and execute comprehensive robustness studies, ensuring the reliability and transferability of their analytical methods. By systematically evaluating the impact of minor changes in experimental conditions, scientists can develop with confidence analytical methods that are fit for purpose in regulated environments.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzil Utilizing Benzil-D10
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug development and bioanalysis, the consistency and reliability of analytical methods are non-negotiable. Cross-validation of these methods is an essential process to ensure that data generated across different laboratories, or by different methods, is comparable and trustworthy. This guide provides an objective comparison of two hypothetical, yet realistic, bioanalytical methods for the quantification of Benzil, a compound of interest in various research contexts. The comparison focuses on a method employing a stable isotope-labeled (SIL) internal standard, Benzil-D10, against a method using a structural analog as an internal standard.
The use of a SIL internal standard like this compound is widely regarded as the gold standard in quantitative mass spectrometry.[1] This is due to its near-identical physicochemical properties to the analyte, which allows it to effectively compensate for variations during sample preparation, chromatography, and ionization.[2] This guide will present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical needs.
Data Presentation: A Comparative Overview
The following tables summarize the key performance parameters of the two analytical methods for the quantification of Benzil.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A (with this compound IS) | Method B (with Structural Analog IS) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 12% |
| Accuracy (%RE) | ± 8% | ± 15% |
| Mean Recovery | 95.2% | 88.5% |
Table 2: Cross-Validation Data of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Method A Result (ng/mL) | Method B Result (ng/mL) | % Difference |
| Low | 3 | 2.95 | 3.30 | 11.2% |
| Mid | 150 | 155 | 162 | 4.4% |
| High | 750 | 735 | 705 | -4.2% |
Experimental Protocols
Below are the detailed experimental protocols for the quantification of Benzil using the two distinct analytical methods.
Method A: LC-MS/MS with this compound Internal Standard
-
Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MRM Transitions :
-
Benzil: Precursor ion > Product ion
-
This compound (IS): Precursor ion (+10 Da) > Product ion
-
-
Sample Preparation : To 100 µL of plasma, 10 µL of this compound internal standard solution (500 ng/mL in methanol) is added. Protein precipitation is carried out by adding 300 µL of acetonitrile. The sample is vortexed and centrifuged. The supernatant is then evaporated to dryness and reconstituted in 100 µL of the mobile phase for injection.
Method B: LC-MS/MS with Structural Analog Internal Standard
-
Instrumentation : A standard HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
MRM Transitions :
-
Benzil: Precursor ion > Product ion
-
Structural Analog (IS): Precursor ion > Product ion
-
-
Sample Preparation : Solid-phase extraction (SPE) is employed. A 200 µL plasma sample is spiked with the structural analog internal standard. The sample is then loaded onto a pre-conditioned SPE cartridge. The cartridge is washed to remove interferences, and the analyte and internal standard are eluted. The eluate is evaporated and reconstituted for LC-MS/MS analysis.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of internal standard correction in bioanalysis.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
